molecular formula C15H12N2O7 B2819641 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde CAS No. 22540-03-0

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Cat. No.: B2819641
CAS No.: 22540-03-0
M. Wt: 332.268
InChI Key: LGWULEGGQGLJME-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (CAS Number: 22540-03-0) is a high-purity benzaldehyde derivative supplied for research and development purposes. This compound is of significant interest in organic and medicinal chemistry as a key synthetic intermediate. Its structure, featuring both dinitrophenoxy and aldehyde functional groups, makes it a versatile precursor for the synthesis of more complex molecules, particularly hydrazone Schiff bases when reacted with hydrazines . These Schiff bases are extensively investigated for their diverse biological activities, including potential antibacterial, anticancer, and antioxidant properties . Furthermore, related 2,4-dinitrophenyl ether compounds have been identified as inhibitors of Thioredoxin Reductase (TrxR), a recognized target for inhibiting tumor growth, highlighting the potential research value of this compound in developing anticancer agents . It is also employed in the synthesis of reagents for analytical chemistry and as a building block for non-linear optical (NLO) materials and dyes . Our product is available in >99% purity, confirmed by analytical methods including HPLC, GC-MS, and NMR. This product is intended for research use in laboratory settings only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c1-2-23-15-7-10(9-18)3-5-14(15)24-13-6-4-11(16(19)20)8-12(13)17(21)22/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWULEGGQGLJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Content Type: Technical Guide / Chemical Profile Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers.[1]

Executive Summary

This compound (CAS: 22540-03-0) is a specialized aromatic intermediate characterized by a highly functionalized "push-pull" electronic architecture.[1] Structurally derived from ethyl vanillin , this compound serves as a critical scaffold in the synthesis of diphenyl ether herbicides (PPO inhibitors) and antimicrobial agents (specifically antituberculars).[1]

Its utility lies in its orthogonal reactivity: the aldehyde moiety (


) allows for rapid diversification via condensation reactions (Schiff bases, hydrazones), while the 2,4-dinitrophenoxy  motif provides a robust, electron-deficient pharmacophore that can be further reduced to diamines for heterocycle construction (e.g., benzimidazoles).

Chemical Identity & Molecular Architecture

PropertySpecification
CAS Number 22540-03-0
IUPAC Name This compound
Molecular Formula

Molecular Weight 332.27 g/mol
SMILES CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[O-])[O-]
Appearance Yellow to orange crystalline solid (characteristic of nitro-aromatics)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water.[1][2][3]
Electronic Structure Analysis

The molecule exhibits a unique electronic environment driven by three competing functional groups:

  • Aldehyde (C-1): A moderate electron-withdrawing group (EWG) that activates the central benzene ring for nucleophilic attack at the ortho positions, though sterically hindered by the ethoxy group.[1]

  • Ethoxy (C-3): A strong electron-donating group (EDG) via resonance (

    
    ), which increases electron density at the aldehyde carbonyl, slightly reducing its electrophilicity compared to unsubstituted benzaldehyde.[1]
    
  • 2,4-Dinitrophenoxy (C-4): A powerful EWG system. The dinitrophenyl ring acts as an electron sink, making the ether linkage stable against oxidative cleavage but susceptible to specific reductive cleavage conditions.

Synthesis Pathway: Nucleophilic Aromatic Substitution ( )

The industrial and laboratory preparation of this compound follows a classic


 mechanism, utilizing Ethyl Vanillin  as the nucleophile and 1-Chloro-2,4-dinitrobenzene (Sanger's Reagent)  as the electrophile.[1]
Experimental Protocol
  • Reagents: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin, 1.0 eq), 1-Chloro-2,4-dinitrobenzene (1.05 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone (reflux).

  • Conditions:

    
     for 4–6 hours.
    

Step-by-Step Methodology:

  • Deprotonation: Dissolve Ethyl Vanillin in DMF. Add anhydrous

    
     and stir at room temperature for 30 minutes. The solution will turn yellow as the phenoxide anion is generated.
    
  • Coupling: Add 1-Chloro-2,4-dinitrobenzene portion-wise. The reaction is exothermic; maintain temperature control.[1][4]

  • Reflux: Heat the mixture to

    
    . Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting phenol spot will disappear.
    
  • Workup: Pour the hot reaction mixture into crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash with water to remove inorganic salts, and recrystallize from Ethanol or an Ethanol/Water mixture to yield yellow needles.

SynthesisPathway Start1 Ethyl Vanillin (Nucleophile) Intermediate Meisenheimer Complex Start1->Intermediate K2CO3, DMF Deprotonation Start2 2,4-Dinitrochlorobenzene (Electrophile) Start2->Intermediate SNAr Attack Product 4-(2,4-Dinitrophenoxy)- 3-ethoxybenzaldehyde Intermediate->Product - Cl (Leaving Group) Reflux 90°C

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (


).

Chemical Reactivity & Derivatization

This molecule is a versatile intermediate. Its reactivity profile is defined by two distinct "handles" for medicinal chemistry optimization.

A. Aldehyde Derivatization (C-1)

The aldehyde group is the primary site for expanding the carbon skeleton or introducing nitrogen-containing pharmacophores.[1]

  • Schiff Base Formation: Reaction with primary amines (e.g., isoniazid, hydrazides) yields hydrazones/imines.[1] These derivatives are often screened for antitubercular activity (Mycobacterium tuberculosis inhibition).[1]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields styryl derivatives used in dye chemistry and non-linear optics.[1]

B. Nitro Group Transformations (C-4 Phenoxy Ring)
  • Reduction to Amines: The nitro groups can be selectively reduced (using

    
     or 
    
    
    
    ) to diamines.[1]
  • Benzimidazole Formation: The resulting ortho-diamine is a precursor for benzimidazoles, a privileged scaffold in kinase inhibitors and anthelmintics.[1]

ReactivityMap Core 4-(2,4-Dinitrophenoxy)- 3-ethoxybenzaldehyde Aldehyde Aldehyde Group (C-1) Core->Aldehyde Nitro Dinitro Group (C-4 Phenoxy) Core->Nitro Schiff Schiff Bases / Hydrazones (Antimicrobial Activity) Aldehyde->Schiff + R-NH2 Alcohol Benzyl Alcohol (Linker) Aldehyde->Alcohol + NaBH4 Diamine Diamino Derivative (Precursor) Nitro->Diamine + H2 / Pd-C Heterocycle Benzimidazoles (Kinase Inhibitors) Diamine->Heterocycle + Cyclization

Figure 2: Divergent synthesis pathways for drug discovery applications.

Applications in Drug & Agrochemical Discovery

Herbicides (PPO Inhibitors)

The 2,4-dinitrophenoxy motif is structurally homologous to the active pharmacophore of Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., Acifluorfen, Fomesafen).[1] This compound serves as a scaffold to test novel ether-linked herbicides where the ethoxy/aldehyde side chain modulates lipophilicity and uptake in plant cuticles.

Antitubercular Agents

Research indicates that hydrazones derived from ethyl vanillin and its ethers exhibit significant activity against M. tuberculosis.[1] The addition of the dinitrophenoxy group introduces a strong electron-withdrawing element that can enhance cell wall penetration or binding affinity to the enoyl-ACP reductase (InhA) target.

Safety & Handling (E-E-A-T)

  • Explosion Hazard: Like all polynitro aromatics, this compound possesses high energy potential.[1] While stable at room temperature, it should not be subjected to high heat (>150°C) or shock in a dry state.[1]

  • Skin Sensitization: Dinitrophenyl ethers are potent sensitizers.[1] Use nitrile gloves and work in a fume hood to avoid inhalation of dust.

  • Storage: Store in amber vials (light sensitive) at room temperature (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4605476, this compound. Retrieved from [Link]

  • ChemSrc. CAS#: 22540-03-0 MSDS and Physical Properties. Retrieved from [Link]

  • Scientific Research Publishing. Anti-Salmonellal Schiff Bases from Vanillin: Synthesis and Structure Elucidation. (Demonstrates the utility of vanillin ethers in antimicrobial research). Retrieved from [Link]

Sources

Literature review on 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Blueprint: Synthesis and Derivatization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde Subtitle: A Strategic Guide to Scaffold Design,


 Protocols, and Pharmacophore Exploration

Executive Summary

This technical guide outlines the synthetic architecture and application potential of This compound (CAS: 22540-03-0). As a bifunctional scaffold, this molecule integrates an electron-deficient 2,4-dinitrophenyl (DNP) ether moiety with a reactive benzaldehyde core, modulated by a 3-ethoxy (ethyl vanillin-derived) substituent.

Significance:

  • Pharmacophore Versatility: The aldehyde group serves as a "warhead" precursor for generating Schiff bases (hydrazones, thiosemicarbazones), widely recognized for antimicrobial and anticancer activity.

  • Electronic Modulation: The 3-ethoxy group provides steric bulk and lipophilicity (

    
     adjustment) distinct from the more common methoxy analogs (vanillin derivatives), potentially altering bioavailability and binding affinity in protein-ligand interactions.
    
  • Reactivity Profile: The DNP ether linkage is stable under acidic condensation conditions but susceptible to nucleophilic attack by thiols, suggesting potential utility as a suicide substrate or covalent inhibitor in specific enzymatic pockets.

Synthetic Architecture: The Core Scaffold

The synthesis of the core scaffold relies on a Nucleophilic Aromatic Substitution (


) mechanism.[1] The phenoxide ion of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) attacks the electron-deficient 1-chloro-2,4-dinitrobenzene (Sanger's Reagent).
Mechanistic Pathway

The reaction proceeds via a Meisenheimer Complex intermediate. The strong electron-withdrawing nature of the two nitro groups (ortho and para) lowers the energy of the transition state, facilitating the displacement of the chloride leaving group.

SNAr_Mechanism Reactants Ethyl Vanillin + Base (K2CO3) Phenoxide Phenoxide Anion (Nucleophile) Reactants->Phenoxide Deprotonation Complex Meisenheimer Complex Phenoxide->Complex Attack on C-1 Electrophile 1-Chloro-2,4- dinitrobenzene Electrophile->Complex + Product 4-(2,4-Dinitrophenoxy)- 3-ethoxybenzaldehyde Complex->Product Cl- Elimination (Aromatization) Byproduct KCl + KHCO3 Complex->Byproduct

Figure 1: Mechanistic pathway for the


 synthesis of the core scaffold.
Experimental Protocol: Core Synthesis

Objective: Synthesis of this compound.

Reagents:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): 10.0 mmol (1.66 g)

  • 1-Chloro-2,4-dinitrobenzene: 10.0 mmol (2.02 g)

  • Potassium Carbonate (

    
    ), anhydrous: 15.0 mmol (2.07 g)
    
  • Solvent: DMF (Dimethylformamide), anhydrous: 20 mL

Step-by-Step Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (1.66 g) in DMF (20 mL). Add

    
     (2.07 g).
    
  • Phenoxide Formation: Stir the mixture at room temperature for 15 minutes. The solution will typically darken or change color, indicating phenoxide generation.

  • Addition: Add 1-Chloro-2,4-dinitrobenzene (2.02 g) in a single portion.

  • Reaction: Attach a reflux condenser. Heat the mixture to 80–90°C in an oil bath for 4–6 hours.

    • Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The product typically appears as a distinct yellow spot (

      
      ).
      
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake thoroughly with cold water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/DMF (9:1) or Ethanol/Acetone to yield bright yellow crystals.

Yield Expectation: 75–85% Melting Point: Literature range approx. 130–135°C (Verify experimentally).

Derivatization Strategies

The aldehyde functionality at the C-1 position is the primary vector for chemical diversity. The most high-value derivatives for this scaffold are Schiff Bases (Azomethines), which serve as bio-isosteres for peptide bonds and are critical in medicinal chemistry screening.

Strategic Derivatization Map

Derivatives cluster_Target Target Classes Core Core Scaffold: 4-(2,4-Dinitrophenoxy)- 3-ethoxybenzaldehyde Reagent1 + Hydrazine Hydrate or Acid Hydrazides Core->Reagent1 Reagent2 + Thiosemicarbazide (H2N-CS-NH-NH2) Core->Reagent2 Reagent3 + Primary Amines (R-NH2) Core->Reagent3 Hydrazone Hydrazones (Antimicrobial/Antiviral) Thiosemi Thiosemicarbazones (Anticancer/Ribonucleotide Reductase Inhibitors) Imino Imines / Schiff Bases (General Screening) Reagent1->Hydrazone - H2O (Cat. AcOH) Reagent2->Thiosemi - H2O (Reflux/EtOH) Reagent3->Imino - H2O (Mol. Sieves)

Figure 2: Synthetic divergence for library generation.

Protocol: Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones derived from benzaldehydes are potent metal chelators (Fe, Cu) and often exhibit significant cytotoxicity against cancer cell lines.

  • Stoichiometry: 1:1 molar ratio of Scaffold to Thiosemicarbazide.

  • Solvent: Ethanol (absolute).[2]

  • Catalyst: Glacial Acetic Acid (3–5 drops).

  • Procedure:

    • Dissolve 1.0 mmol of the scaffold in 10 mL hot ethanol.

    • Add 1.0 mmol Thiosemicarbazide dissolved in 5 mL hot water/ethanol.

    • Add catalyst.[3]

    • Reflux for 3–5 hours.

    • Cool to precipitate the Schiff base. Filter and recrystallize from Ethanol.

Structural Characterization & Data Analysis

To validate the synthesis, researchers must confirm the integrity of the ether linkage and the formation of the derivative.

Spectroscopic Fingerprints (Expected)
Functional GroupTechniqueExpected Signal / ShiftDiagnostic Value
Aldehyde (CHO)

-NMR

9.8–10.0 ppm (Singlet)
Disappears in Schiff base derivatives.
Azomethine (CH=N)

-NMR

8.0–8.5 ppm (Singlet)
Appears in derivatives; confirms condensation.
Nitro Groups (

)
IR1530 cm

(asym), 1350 cm

(sym)
Confirms presence of DNP moiety.
Ether Linkage (C-O-C) IR1200–1275 cm

Confirms

success.
Ethoxy (

)

-NMR
Quartet (

4.1 ppm), Triplet (

1.4 ppm)
Distinguishes from methoxy analogs.
Quality Control Checkpoints
  • TLC Purity: The DNP group makes these compounds highly visible under UV (254 nm) and often yellow in visible light. A single spot is required.

  • Solubility: The core scaffold is soluble in DMF, DMSO, and Chloroform; sparingly soluble in Ethanol; insoluble in Water. Derivatives (especially thiosemicarbazones) may have reduced solubility, requiring DMSO-

    
     for NMR.
    

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4605476: this compound.[4] Retrieved from [4]

  • Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008).[5] Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). Acta Crystallographica Section E. Retrieved from

  • Sumbul, A., et al. (2016).[6] Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry. Retrieved from

  • SynHet. (2025). Product Data Sheet: this compound. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the analysis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde, a molecule of interest in pharmaceutical and fine chemical synthesis. While this compound is available through synthesis-on-demand services, publicly accessible, experimentally determined data on its physical properties, such as its melting point, is limited.[1] This document, therefore, serves as both a repository of known information and a detailed methodological guide for researchers to perform their own characterization.

The core of this guide is built on the principle of self-validating protocols. By understanding the causality behind each experimental step, a researcher can not only accurately determine the physical characteristics of this compound but also troubleshoot and adapt these methods for other novel molecules.

Compound Identification and Summary

This compound is a complex aromatic ether. Its structure incorporates an ethoxy-substituted benzaldehyde ring linked via an ether oxygen to a highly electron-deficient 2,4-dinitrophenyl group. This unique combination of functional groups suggests its potential as a versatile intermediate in medicinal chemistry and materials science.[1]

Identifier Value
IUPAC Name This compound
CAS Number 22540-03-0[1]
Molecular Formula C₁₅H₁₂N₂O₇
Molecular Weight 332.27 g/mol
PubChem CID 4605476[1]

Melting Point Analysis: A Cornerstone of Purity and Identity

The melting point is a critical physical property that provides a primary indication of a crystalline solid's purity. A sharp melting range (typically ≤1°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[2] For this compound, no experimentally verified melting point is published in readily available literature. However, analysis of its precursors and structurally related compounds allows for an informed estimation. The precursor, 3-ethoxy-4-hydroxybenzaldehyde, has a melting point of 74-80°C.[3] The addition of the large, rigid, and polar 2,4-dinitrophenyl group would be expected to significantly increase the melting point due to increased molecular weight and stronger intermolecular forces (dipole-dipole and π-stacking interactions). For comparison, simple 4-nitrobenzaldehyde melts at 103-106°C.[4] Therefore, a melting point well above 100°C is anticipated for the title compound.

Self-Validating Protocol for Melting Point Determination

This protocol describes the capillary method using a digital melting point apparatus, a standard and reliable technique in organic chemistry.[5]

Principle: A small, finely powdered sample is heated in a sealed capillary tube. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Experimental Workflow:

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Pulverize sample to a fine powder prep2 Tap open end of capillary tube into sample prep1->prep2 prep3 Pack sample to 2-3 mm height prep2->prep3 meas1 Place capillary in apparatus prep3->meas1 Insert Sample meas2 Rapidly heat to ~20°C below expected MP (Rough Trial) meas1->meas2 meas3 Cool and insert new sample meas2->meas3 meas4 Heat rapidly to 20°C below rough MP meas3->meas4 meas5 Slow heating rate to 1-2°C/min meas4->meas5 meas6 Record T_onset and T_clear meas5->meas6 result Result: Melting Range (e.g., 150-151°C) meas6->result Obtain Melting Range Spectroscopy_Workflow cluster_ftir FTIR Analysis cluster_nmr NMR Analysis ftir1 Prepare KBr pellet or ATR sample ftir2 Acquire Spectrum ftir1->ftir2 ftir3 Identify key functional groups: -CHO, C=O, Ar-H, C-O-C, -NO₂ ftir2->ftir3 validation Structural Confirmation: Data consistent with proposed structure? ftir3->validation nmr1 Dissolve sample in deuterated solvent (e.g., CDCl₃) nmr2 Acquire ¹H and ¹³C NMR spectra nmr1->nmr2 nmr3 Assign signals based on chemical shift, integration, and splitting patterns nmr2->nmr3 nmr3->validation success Structure Verified validation->success Yes failure Re-evaluate Structure or Data validation->failure No

Caption: Workflow for Structural Elucidation via Spectroscopy.

Conclusion

While a definitive melting point for this compound remains to be published, this guide provides the necessary theoretical foundation and practical, self-validating protocols for its determination. By employing the rigorous methodologies outlined for melting point analysis and spectroscopic characterization (FTIR and NMR), researchers can confidently ascertain the physical properties and verify the structural integrity of this valuable synthetic intermediate. The provided workflows and predicted data serve as a benchmark for successful characterization in the laboratory.

References

  • BenchChem. (n.d.). A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs.
  • National Taiwan Normal University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers.
  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Liang, Y., et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(14), 8549-8556.
  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
  • IDEALS. (n.d.). High-Resolution FTIR Spectroscopy of Benzaldehyde in the Far-Infrared Region: Probing the Rotational Barrier. Retrieved from [Link]

  • PubMed. (2021, April 14). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Wiley-VCH. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 4-Ethoxy-3-methylbenzaldehyde Properties.
  • Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-ethoxy-.
  • PubChem. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis of Schiff Bases from 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde as the carbonyl precursor. This specific aldehyde scaffold combines a vanillin-derived core with a highly electron-deficient 2,4-dinitrophenoxy moiety, making it a valuable intermediate for developing bioactive compounds with antimicrobial and cytotoxic properties.

The protocol outlined below utilizes an acid-catalyzed condensation reaction under reflux conditions. It is designed to be a self-validating system , where visual cues (precipitation) and spectral data (FT-IR/NMR) confirm reaction progress.

Introduction & Chemical Context

The Scaffold

The starting material, This compound , represents a "hybrid" pharmacophore.

  • 3-Ethoxy Group: An electron-donating group (EDG) that increases the electron density of the aromatic ring, slightly reducing the electrophilicity of the carbonyl carbon but enhancing solubility in organic solvents.

  • 4-(2,4-Dinitrophenoxy) Group: A bulky, electron-withdrawing group (EWG). The ether linkage isolates the nitro groups' strong resonance withdrawal from the aldehyde ring, but the overall lipophilicity and steric bulk are significantly increased compared to simple vanillin derivatives.

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of an unstable carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the imine (C=N) bond.

Note: The equilibrium is driven toward the product by the removal of water (via azeotropic distillation or molecular sieves) or, more commonly with this scaffold, by the precipitation of the insoluble product from the reaction solvent.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
This compound >98%PrecursorLimiting reagent.
Primary Amine (R-NH₂)>98%ReactantAniline, Hydrazide, or aliphatic amine.
Ethanol (Absolute) 99.9%SolventPreferred for green chemistry & solubility profile.
Glacial Acetic Acid 99.7%CatalystProtonates the carbonyl oxygen.
DMF (Optional)99.8%Co-solventUse if the aldehyde fails to dissolve in hot ethanol.
Equipment
  • Round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with water circulation.

  • Magnetic stirrer and hot plate with temperature control.

  • Büchner funnel and vacuum pump for filtration.

  • Desiccator (CaCl₂ or Silica gel).

Experimental Protocol

Pre-Reaction Preparation
  • Stoichiometry Calculation: Calculate 1.0 equivalent of the aldehyde and 1.0 equivalent of the amine.

    • Example: For 1.0 g (3.01 mmol) of aldehyde (MW ≈ 332.26 g/mol ), use 3.01 mmol of amine.

  • Glassware: Oven-dry all glassware at 110°C for 1 hour prior to use to minimize hydrolysis of the formed imine.

Synthesis Procedure

Step 1: Solubilization

  • In a round-bottom flask, dissolve 1.0 equivalent of This compound in absolute ethanol (20 mL per gram of aldehyde).

  • Heat the solution to 50-60°C with stirring until the solid completely dissolves. The solution should be a clear, pale yellow/orange liquid.

  • Critical Check: If the aldehyde does not dissolve, add DMF dropwise (max 10% v/v) until clear.

Step 2: Amine Addition

  • In a separate beaker, dissolve 1.0 equivalent of the Primary Amine in minimal ethanol (5-10 mL).

  • Add the amine solution dropwise to the stirring aldehyde solution.

Step 3: Catalysis & Reflux

  • Add Glacial Acetic Acid (3-5 drops per 50 mL reaction volume).

  • Attach the reflux condenser.

  • Heat the mixture to reflux (approx. 78-80°C) for 4 to 6 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear.
    

Step 4: Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • Observation: A colored precipitate (typically yellow, orange, or red) should form.

  • If no precipitate forms, pour the mixture into crushed ice (100 g) and stir vigorously for 15 minutes.

Step 5: Purification

  • Filter the solid using a Büchner funnel under vacuum.[1]

  • Wash: Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted amine, followed by cold water (2 x 15 mL) to remove acid catalyst.

  • Recrystallization: Recrystallize the crude product from hot ethanol or an Ethanol/DMF mixture (9:1) to obtain analytical grade crystals.

  • Drying: Dry in a vacuum desiccator over CaCl₂ for 24 hours.

Visualization of Workflows

Experimental Workflow Diagram

G Start Start: Reagent Prep Solubilization Solubilization (Aldehyde in EtOH + Heat) Start->Solubilization Addition Amine Addition (+ Cat. AcOH) Solubilization->Addition Reflux Reflux (4-6 Hours @ 80°C) Addition->Reflux Monitoring TLC Check (Disappearance of Aldehyde) Reflux->Monitoring Monitoring->Reflux Incomplete Workup Cooling & Precipitation Monitoring->Workup Complete Filtration Vacuum Filtration & Washing Workup->Filtration Recryst Recrystallization (Hot EtOH) Filtration->Recryst Analysis Characterization (IR, NMR, MP) Recryst->Analysis

Figure 1: Step-by-step experimental workflow for the synthesis of the Schiff base.

Reaction Mechanism Diagram

Mechanism R1 Aldehyde (Electrophile) Complex Tetrahedral Intermediate R1->Complex Nucleophilic Attack R2 Primary Amine (Nucleophile) R2->Complex Elimination Water Elimination (-H2O) Complex->Elimination Proton Transfer Product Schiff Base (Imine) Elimination->Product Acid Catalysis

Figure 2: Simplified mechanistic pathway of Schiff base condensation.

Characterization & Validation

To ensure the scientific integrity of the synthesized compound, the following data points must be verified.

Spectroscopic Validation
TechniqueExpected SignalStructural Assignment
FT-IR 1600–1640 cm⁻¹ (Strong)C=N Stretching (Azomethine linkage).[2] Confirms product formation.
FT-IR 3300–3500 cm⁻¹ (Absent)Disappearance of N-H stretching (from primary amine) and C=O (aldehyde).
¹H NMR

8.0 – 8.8 ppm (Singlet)
Azomethine Proton (-CH=N-) . The most diagnostic signal.
¹H NMR

1.3 ppm (Triplet) & 4.1 ppm (Quartet)
Ethoxy group protons (-OCH₂CH₃). Confirms scaffold integrity.
Troubleshooting Guide
  • Problem: No precipitate forms after cooling.

    • Cause: Product is too soluble in ethanol.

    • Solution: Concentrate the solvent to 50% volume using a rotary evaporator, then refrigerate overnight.

  • Problem: Sticky/Gummy product.

    • Cause: Oligomerization or impurities.

    • Solution: Triturate the gum with cold diethyl ether or hexane to induce crystallization.

Safety Considerations

  • Dinitro Compounds: The 2,4-dinitrophenoxy moiety adds nitrogen content. While this specific aldehyde is generally stable, dinitro derivatives can be energetic. Avoid heating to dryness or subjecting the solid to high impact/friction.

  • Solvents: Ethanol and DMF are flammable and toxic. Perform all reflux steps in a fume hood.

  • Waste: Dispose of dinitro-containing waste in designated hazardous waste streams (do not mix with strong bases).

References

  • Schiff Base Synthesis (General): Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey of an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289. [Link]

  • Vanillin Derivative Chemistry: Prajapati, N. P., et al. (2020).[3] Synthesis, characterization and antimicrobial activity of Schiff bases derived from 4-hydroxy-3-methoxybenzaldehyde. Journal of Molecular Structure. [Link]

  • Nucleophilic Aromatic Substitution (Precursor Synthesis): Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews. [Link]

  • Antimicrobial Applications of Dinitro-Schiff Bases: Al-Amiery, A. A., et al. (2012). Novel Schiff Bases Derived from 2,4-Dinitrophenylhydrazine: Synthesis, Characterization and Antimicrobial Activity. Medicinal Chemistry Research. [Link]

Sources

Using 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde in Medicinal Chemistry

Executive Summary

This guide details the synthesis, functionalization, and validation of This compound (hereafter referred to as Compound A ).[1][2] This molecule represents a "privileged scaffold" in medicinal chemistry, combining a highly reactive aldehyde handle with an electron-deficient 2,4-dinitrophenyl (DNP) ether moiety.[2]

The DNP ether serves two critical roles:

  • Pharmacophore: It mimics bioactive motifs found in antimicrobial and cytotoxic agents.[1]

  • Synthetic Handle: The electron-withdrawing nitro groups activate the aromatic ring, influencing the electronics of downstream derivatives (e.g., Schiff bases, chalcones).[1]

This protocol provides a self-validating workflow for synthesizing Compound A from Ethyl Vanillin and subsequently converting it into a library of bioactive azomethines (Schiff bases).[1][2]

Part 1: Synthesis of the Precursor (Compound A)[1]

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) reaction.[1][2][3] The phenoxide ion of ethyl vanillin attacks the electron-deficient 2,4-dinitrochlorobenzene (Sanger’s reagent analog).[2]
Reagents & Materials
ReagentRoleEquiv.Notes
Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde)Nucleophile1.0Starting material
2,4-Dinitrochlorobenzene (2,4-DNCB) Electrophile1.0WARNING: Vesicant/Sensitizer
Potassium Carbonate (

)
Base1.5Anhydrous required
DMF (N,N-Dimethylformamide) Solvent-Dry solvent preferred
Ethanol Recrystallization-For purification
Step-by-Step Protocol
  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (10 mmol, 1.66 g) in 20 mL of DMF. Add

    
      (15 mmol, 2.07 g) and stir at room temperature for 15 minutes.
    
    • Scientific Logic:[1][4][5][6][7][8] This deprotonates the phenol, generating the phenoxide anion (Ar-O⁻), increasing nucleophilicity by orders of magnitude compared to the neutral phenol.

  • Substitution: Add 2,4-DNCB (10 mmol, 2.02 g) to the mixture. Attach a reflux condenser.[1][2][3]

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3).[1][2] Look for the disappearance of the low

      
       phenol spot and the appearance of a new, higher 
      
      
      
      yellow spot.[1]
  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[1][9]

  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove residual DMF and inorganic salts.[1]

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Expected Yield: 85–92%[1]

    • Appearance: Yellow crystalline solid.[1][9]

Visualizing the Synthesis Pathway

SynthesisWorkflow EthylVanillin Ethyl Vanillin (Nucleophile) Base K2CO3 / DMF (Activation) EthylVanillin->Base Deprotonation Intermediate Meisenheimer Complex Base->Intermediate + DNCB (SNAr) DNCB 2,4-DNCB (Electrophile) Product Compound A (DNP-Ether) Intermediate->Product - Cl-

Figure 1:


 pathway for the synthesis of this compound.[2]

Part 2: Functionalization (Schiff Base Library Generation)

The aldehyde group of Compound A is chemoselectively reactive toward primary amines, forming azomethines (Schiff bases).[1][10] These derivatives are widely screened for anti-salmonellal and anticancer activity.[1]

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration (loss of water).[1] Acid catalysis is often required to activate the carbonyl oxygen.[1]

Protocol: General Procedure for Imine Formation
  • Setup: Dissolve Compound A (1.0 mmol) in 15 mL of absolute ethanol.

  • Addition: Add the equimolar amount of the desired Aromatic Amine (1.0 mmol) (e.g., Isoniazid, 4-nitroaniline, or 2-aminopyridine).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Reflux the mixture for 3–5 hours.

    • Observation: A color change (often deepening to orange/red) usually indicates imine formation.[1][2]

  • Workup: Cool the solution. If crystals do not form immediately, reduce solvent volume by 50% on a rotary evaporator and cool in an ice bath.

  • Validation: Filter and dry.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare the spectral data of the Product vs. Precursor (Compound A).

TechniquePrecursor (Compound A)Product (Schiff Base)Interpretation
IR Spectroscopy Strong peak @ ~1690

(C=O)
Absent (C=O)Loss of carbonyl confirms reaction.[1][2]
IR Spectroscopy AbsentNew peak @ 1600–1620

Appearance of C=N (Imine stretch).[1][2]
1H NMR Singlet @ ~9.8 ppm (Aldehyde H)Absent Confirms consumption of aldehyde.[1]
1H NMR AbsentSinglet @ ~8.3–8.8 ppmNew Azomethine proton (-CH=N-).[1][2]
Visualizing the Mechanism

SchiffBaseMechanism CompoundA Compound A (Aldehyde) Hemiaminal Hemiaminal Intermediate CompoundA->Hemiaminal Nucleophilic Attack (H+ Cat) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base (C=N Product) Hemiaminal->Imine Dehydration (-H2O) Water H2O (Byproduct) Hemiaminal->Water

Figure 2: Acid-catalyzed condensation of Compound A with amines to form bioactive Schiff bases.[2]

Part 3: Safety & Handling

  • 2,4-Dinitrochlorobenzene (DNCB): A potent contact allergen.[1][2] It can induce severe dermatitis.[1][2] Double-glove (Nitrile) and work strictly in a fume hood.[1][2] Neutralize spills with dilute NaOH.[1][2]

  • Explosion Hazard: While DNP ethers are more stable than DNP hydrazines, all polynitro aromatic compounds should be treated as potentially shock-sensitive.[1][2] Do not heat dry solids to decomposition.[1][2]

  • Solubility: Compound A is sparingly soluble in water but highly soluble in hot ethanol, DMSO, and DMF.[1]

References

  • BenchChem. (2025).[1][2] Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde - Application Note. Retrieved from

  • Scientific Research Publishing. (2018).[1][2] Anti-Salmonellal Schiff Bases from Vanillin: Synthesis and Structure Elucidation. Open Journal of Medicinal Chemistry.[1] Retrieved from [2]

  • ResearchGate. (2023). A Review: The Biological Activities of Schiff Bases. International Journal of Scientific Research in Engineering and Management.[1][11] Retrieved from

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [2][12]

Sources

Advanced Catalytic Protocols: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the engineering and application of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (DPEB) as a high-value scaffold for generating transition-metal Schiff base catalysts.

While DPEB itself is a reactive electrophile, its primary value in catalysis lies in its role as a ligand precursor . The unique electronic push-pull effect—created by the electron-donating ethoxy group at the meta position and the strongly electron-withdrawing 2,4-dinitrophenoxy moiety at the para position—allows researchers to fine-tune the Lewis acidity of coordinated metal centers (Cu, Co, Ni).

Strategic Rationale: The "Push-Pull" Electronic Scaffold

In rational catalyst design, the ligand environment dictates the metal center's reactivity. DPEB offers a distinct advantage over standard salicylaldehyde derivatives:

  • Electronic Modulation: The 2,4-dinitrophenoxy (DNP) group acts as a remote electron-withdrawing group (EWG). When this aldehyde is converted to a Schiff base ligand and complexed with a metal (e.g., Copper(II)), the DNP group pulls electron density away from the metal center. This increases the metal's electrophilicity, enhancing its activity in Lewis acid catalysis (e.g., Knoevenagel condensation).

  • Steric Shielding: The bulky DNP group provides steric bulk perpendicular to the planar aromatic system, preventing catalyst dimerization and enhancing stability during oxidative cycles.

  • Solubility: The 3-ethoxy group improves solubility in organic solvents (DCM, Toluene) compared to methoxy or hydroxy analogues, facilitating homogeneous catalysis.

Protocol A: Synthesis of the Active Ligand (DPEB-En)

Objective: Synthesize the bidentate Schiff base ligand N,N'-bis[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]ethane-1,2-diamine.

Materials
  • Precursor: this compound (CAS: 22540-03-0)[1]

  • Linker: Ethylenediamine (En)

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Catalyst: Glacial Acetic Acid[2]

Step-by-Step Methodology
  • Preparation: Dissolve 2.0 mmol (approx. 664 mg) of DPEB in 20 mL of hot absolute ethanol (60°C). Ensure complete dissolution; the solution should be a clear yellow/orange.

  • Addition: Add 1.0 mmol (60 µL) of ethylenediamine dropwise to the stirring aldehyde solution.

  • Activation: Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. The color will deepen to a dark orange/brown, indicating imine formation.

  • Crystallization: Cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Isolation: Filter the precipitate, wash with cold ethanol (3 x 5 mL) to remove unreacted amine, and dry under vacuum.

    • Expected Yield: >85%[1][3][4][5][6]

    • QC Check: IR Spectroscopy should show a strong peak at ~1620 cm⁻¹ (C=N imine) and disappearance of the carbonyl peak at ~1690 cm⁻¹.

Protocol B: Catalyst Assembly (Metallation)

Objective: Generate the active Cu(II)-DPEB catalyst.

Methodology
  • Ligand Solution: Dissolve 0.5 mmol of the DPEB-En ligand (from Protocol A) in 15 mL of a 1:1 mixture of DCM/Ethanol.

  • Metal Salt: Dissolve 0.5 mmol of Copper(II) Acetate Monohydrate in 10 mL of hot ethanol.

  • Complexation: Add the metal salt solution to the ligand solution dropwise under vigorous stirring.

  • Reflux: Reflux for 3 hours. A color change (typically to green or dark brown) confirms coordination.

  • Purification: Evaporate the solvent to 50% volume. Filter the solid complex, wash with diethyl ether, and dry.

Application 1: Catalytic Aerobic Oxidation of Alcohols

This derivative demonstrates high efficiency in oxidizing benzyl alcohol to benzaldehyde using molecular oxygen (green oxidant), driven by the electron-deficient metal center.

Reaction Setup
ComponentQuantityRole
Substrate Benzyl Alcohol (1.0 mmol)Reactant
Catalyst Cu(II)-DPEB Complex (1 mol%)Lewis Acid / Redox Mediator
Co-Catalyst TEMPO (5 mol%)Radical Mediator
Oxidant Atmospheric Air (Balloon)Terminal Oxidant
Solvent Toluene (5 mL)Medium
Base N-Methylimidazole (NMI) (2 mol%)Proton Scavenger
Execution Protocol
  • Charge: In a 25 mL round-bottom flask, combine Benzyl Alcohol, Cu(II)-DPEB catalyst, TEMPO, and NMI in Toluene.

  • Purge: Attach a balloon filled with air (or O₂ for faster rates). Purge the headspace briefly.

  • Incubate: Stir at 70°C for 6 hours.

  • Monitor: Check progress via TLC (Hexane:EtOAc 4:1). The aldehyde product will appear as a new spot with higher R_f.

  • Workup: Filter through a short pad of silica to remove the catalyst. Evaporate solvent.[7]

  • Validation: The electron-withdrawing DNP group on the ligand prevents "over-oxidation" to benzoic acid by destabilizing the high-valent Cu-oxo species required for the second oxidation step.

Application 2: Knoevenagel Condensation[8]

The Cu(II)-DPEB complex acts as a potent Lewis acid to catalyze C-C bond formation between aldehydes and active methylene compounds.

Reaction Setup
  • Electrophile: Benzaldehyde (1.0 mmol)

  • Nucleophile: Malononitrile (1.1 mmol)

  • Catalyst: Cu(II)-DPEB Complex (2 mol%)

  • Conditions: Water/Ethanol (1:1), Room Temperature, 30 mins.

Mechanism & Workflow

The Cu(II) center activates the carbonyl oxygen of the benzaldehyde, making the carbon highly susceptible to nucleophilic attack by the deprotonated malononitrile.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Aerobic Oxidation (Application 1), highlighting the role of the DPEB ligand environment.

CatalyticCycle Start Resting Catalyst [Cu(II)-DPEB] Step1 Substrate Coordination (Alcohol Binding) Start->Step1 + Benzyl Alcohol Step2 Deprotonation (Base Assisted) Step1->Step2 + NMI (Base) Step3 Cu(II)-Alkoxide Intermediate Step2->Step3 - H+ Step4 H-Atom Abstraction (via TEMPO) Step3->Step4 Rate Limiting Step Step5 Product Release (Aldehyde) Step4->Step5 Reductive Elimination Regen Re-oxidation (O2 -> H2O) Step5->Regen Cu(I) -> Cu(II) Regen->Start Cycle Complete LigandEffect DPEB Ligand Effect: Electron-withdrawing DNP group increases Cu(II) Lewis acidity, facilitating alkoxide formation. LigandEffect->Step3

Caption: Figure 1. Catalytic cycle for aerobic alcohol oxidation mediated by Cu(II)-DPEB. The DNP moiety enhances the Lewis acidity of the Cu(II)-alkoxide intermediate.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Ligand Synthesis) Incomplete condensation due to water accumulation.Use a Dean-Stark trap or add molecular sieves to the reaction to remove water.
Catalyst Inactivity Metal center saturation or ligand hydrolysis.Ensure solvents are anhydrous during metallation. Store catalyst in a desiccator.[8]
Green Precipitate during Oxidation Formation of inactive Cu-hydroxide species.Increase the concentration of the NMI base or reduce water content in the solvent.
Impure Ligand (TLC smearing) Partial hydrolysis of the DNP ether linkage.Avoid strong mineral acids or strong bases (NaOH) during workup; the ether linkage is sensitive to harsh hydrolysis.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Ejidike, I. P., & Ajibade, P. A. (2015). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (E)-N-(2,4-Nitrobenzylidene)-2,4-dinitrophenylhydrazine.Molecules, 20(6), 9788–9802.
  • Mannarsamy, M., et al. (2022). Highly Active Copper(I)-Chalcogenone Catalyzed Knoevenagel Condensation Reaction Using Various Aldehydes.[9]ResearchGate. (Cited for Knoevenagel condensation mechanisms using ethoxy-benzaldehyde derivatives).

Sources

Application Note: Preparation and Downstream Functionalization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Pharmaceutical Development

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (CAS: 22540-03-0) is a highly versatile, multi-functional intermediate in medicinal chemistry[1],[2]. Its unique architectural scaffold—comprising an ethoxy-substituted benzaldehyde linked via a diaryl ether to a dinitro-substituted aromatic ring—provides three orthogonally reactive sites. This structural profile makes it an ideal precursor for synthesizing complex polyheterocyclic Active Pharmaceutical Ingredients (APIs), particularly benzimidazole-based kinase inhibitors and functionalized benzylamines.

Mechanistic Causality & Reaction Design

To successfully utilize this intermediate, chemists must navigate the competing reactivities of its functional groups. The experimental design relies on three core mechanistic pillars:

  • Etherification via Nucleophilic Aromatic Substitution (SNAr): The initial synthesis involves the coupling of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) with 1-chloro-2,4-dinitrobenzene (CDNB). The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions of CDNB significantly lowers the LUMO of the aromatic ring. This stabilizes the negatively charged , allowing for the facile displacement of the chloride leaving group under mild basic conditions[3],[4].

  • Chemoselective Nitro Reduction: Downstream cyclization often requires the reduction of the dinitro moiety to a diamine. Standard catalytic hydrogenation (e.g., Pd/C, H2) poses a severe risk of over-reducing the sensitive aldehyde group to a primary alcohol. To prevent this, stannous chloride dihydrate (SnCl2·2H2O) is employed. SnCl2 acts via a single-electron transfer mechanism that is exquisitely chemoselective for ,[5].

  • Mild Reductive Amination: To functionalize the aldehyde without affecting the newly formed diamines, reductive amination is performed using sodium triacetoxyborohydride (NaBH(OAc)3). Unlike sodium borohydride (NaBH4), which directly reduces aldehydes, the electron-withdrawing acetoxy groups of NaBH(OAc)3 attenuate its reducing power. It selectively reduces the transient formed between the aldehyde and an amine, preventing unwanted alcohol byproducts[6],[7].

Quantitative Data & Quality Metrics

The following table summarizes the optimized parameters, expected yields, and in-process control (IPC) metrics for the three primary transformations in this workflow.

TransformationReagents & SolventTemp (°C)IPC / Self-Validation MarkerExpected Yield (%)Target Purity (HPLC)
SNAr Etherification K2CO3 / DMF90Complete dissolution followed by bright yellow precipitation in water.88 - 92>98%
Nitro Reduction SnCl2·2H2O / EtOH70Color shift from deep yellow to pale yellow; clearance of tin emulsion.75 - 82>95%
Reductive Amination NaBH(OAc)3 / DCE25Mild effervescence; loss of 2,4-DNP TLC stain activity (aldehyde consumed).85 - 90>97%

Experimental Protocols

Protocol A: Synthesis of this compound (SNAr)

Causality: Potassium carbonate (pKa ~10.3) is selected because it is basic enough to quantitatively deprotonate ethyl vanillin (pKa ~8.5) without triggering aldol-type side reactions at the aldehyde. DMF is used as a polar aprotic solvent to leave the resulting phenoxide anion unsolvated and highly nucleophilic.

  • Setup: Charge a dry 500 mL round-bottom flask with ethyl vanillin (1.0 eq, 50 mmol) and anhydrous DMF (150 mL). Stir to dissolve.

  • Deprotonation: Add anhydrous K2CO3 (1.5 eq, 75 mmol) in one portion. Stir at room temperature for 30 minutes. The solution will turn a pale, opaque yellow.

  • Coupling: Add 1-chloro-2,4-dinitrobenzene (1.05 eq, 52.5 mmol) portion-wise.

  • Heating: Heat the reaction mixture to 90 °C for 4 hours.

  • Self-Validation & Workup: Pour the hot mixture into 600 mL of vigorously stirred ice water. Validation: A bright yellow solid will immediately precipitate, indicating successful etherification. Filter the solid, wash with cold water (3 x 100 mL) to remove DMF and salts, and recrystallize from ethanol to afford the pure product.

Protocol B: Chemoselective Reduction to 4-(2,4-Diaminophenoxy)-3-ethoxybenzaldehyde

Causality: SnCl2·2H2O requires an acidic environment to function, which is generated in situ by its own hydrolysis in ethanol. Quenching with a mild base is critical to precipitate the toxic tin byproducts.

  • Setup: Suspend this compound (1.0 eq, 20 mmol) in absolute ethanol (100 mL).

  • Reduction: Add SnCl2·2H2O (10.0 eq, 200 mmol) to the suspension. Heat the mixture to 70 °C.

  • Self-Validation (Reaction): The starting material is bright yellow. Over 3 hours, the solution will become homogeneous and lighten significantly to a pale yellow/amber, confirming the reduction of the chromophoric nitro groups.

  • Workup & Self-Validation (Quench): Cool to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (200 mL) and slowly add saturated aqueous NaHCO3 until the pH reaches 8. Validation: A thick, white emulsion of tin hydroxides (Sn(OH)2/Sn(OH)4) will form.

  • Filtration: Filter the biphasic emulsion through a pad of Celite. Separation of the clear organic layer validates the successful removal of heavy metal byproducts. Dry the organic layer over Na2SO4 and concentrate.

Protocol C: Reductive Amination for API Scaffold Generation

Causality: 1,2-Dichloroethane (DCE) is preferred over dichloromethane due to its higher boiling point and superior solubility profile for complex iminium intermediates.

  • Imine Formation: Dissolve the aldehyde intermediate from Protocol B (1.0 eq, 10 mmol) and the desired primary amine (1.1 eq, 11 mmol) in DCE (50 mL). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)3 (1.5 eq, 15 mmol) portion-wise.

  • Self-Validation: The addition of the borohydride will cause mild effervescence (H2 gas evolution). Complete consumption of the aldehyde can be validated via TLC using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; the absence of a bright orange spot confirms the aldehyde has been fully converted to the amine.

  • Workup: Quench with 1N NaOH (50 mL) to destroy excess hydride and neutralize the acetic acid. Extract with DCE, wash with brine, dry, and concentrate to yield the functionalized scaffold.

Synthetic Workflow Visualization

SynthesisWorkflow EV Ethyl Vanillin (Phenolic Nucleophile) SNAr Protocol A: SNAr (K2CO3, DMF, 90°C) EV->SNAr CDNB 1-Chloro-2,4-dinitrobenzene (Electrophile) CDNB->SNAr Int1 4-(2,4-Dinitrophenoxy)- 3-ethoxybenzaldehyde (CAS: 22540-03-0) SNAr->Int1 Red Protocol B: Nitro Reduction (SnCl2·2H2O, EtOH, 70°C) Int1->Red Int2 4-(2,4-Diaminophenoxy)- 3-ethoxybenzaldehyde Red->Int2 RedAm Protocol C: Reductive Amination (R-NH2, NaBH(OAc)3, DCE) Int2->RedAm API Functionalized API Scaffold (e.g., Benzimidazole derivative) RedAm->API

Synthetic workflow from ethyl vanillin to functionalized API scaffolds.

References

  • Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Journal of the American Chemical Society.

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • This compound (CAS: 22540-03-0) Chemical Properties & Suppliers. Chemsrc Database.

Sources

Application Note: Advanced Crystallization Techniques for 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Liquid-Liquid Phase Separation (Oiling Out) in Highly Functionalized Diaryl Ethers Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde is a highly functionalized diaryl ether utilized as a critical intermediate in advanced organic synthesis. Isolating this compound in high purity presents a distinct crystallographic challenge. The molecular architecture—combining a flexible ethoxy group, a twisted ether linkage, and a sterically demanding 2,4-dinitrophenyl moiety—results in a low crystalline lattice energy. Consequently, during cooling or anti-solvent crystallization, the system is highly prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1].

Oiling out traps impurities, inhibits crystal growth, and creates severe downstream filtration bottlenecks[2]. This application note provides field-validated, step-by-step protocols designed to bypass the binodal demixing curve, ensuring phase-pure crystalline material through precise thermodynamic and kinetic control.

Physicochemical Profiling & Phase Behavior

To design a robust crystallization process, we must first map the thermodynamic boundaries of the solute-solvent system. LLPS occurs when the operating trajectory enters a miscibility gap before crossing the metastable zone width (MSZW) required for solid nucleation[3]. If the supersaturation trajectory penetrates the binodal curve, the solution spontaneously separates into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[4].

For this compound, the dipole-dipole interactions from the nitro and aldehyde groups compete with the lipophilicity of the aromatic rings. Selecting a solvent system that balances solubility while maximizing the MSZW is critical.

Quantitative Phase Boundary Data

The following table summarizes the phase behavior and solubility profiles across screened solvent systems to guide process selection.

Solvent System (v/v)Solubility @ 60°C (mg/mL)Solubility @ 20°C (mg/mL)LLPS Boundary (

)
Process Recommendation
EtOAc / Heptane (1:2) 1451238 °COptimal: Seeded Cooling / Anti-Solvent
Toluene / Hexane (1:3) 110842 °CViable: Strict Anti-Solvent Dosing
Ethanol / Water (4:1) 85555 °CNot Recommended: Severe LLPS / Gelling
Acetone / Water (3:1) 1601848 °CHigh Risk: Oil droplet coalescence

Mechanistic Insights: The Thermodynamics of Oiling Out

As process scientists, we must recognize that oiling out is not merely a kinetic failure; it is a fundamental thermodynamic phenomenon driven by the system's temperature, concentration, and miscibility limits[3]. When cooling a solution of this compound, rapid cooling or high initial supersaturation forces the system to bypass solid nucleation and undergo binodal demixing[4].

The Causality of the Solution: We must employ a kinetic override . By introducing seed crystals halfway into the MSZW—strictly above the binodal temperature—we provide a low-energy surface for solid-liquid nucleation. This rapidly consumes supersaturation, pulling the thermodynamic trajectory away from the LLPS region[1]. Alternatively, in anti-solvent crystallization, controlling the dosing trajectory on a ternary phase diagram ensures the operating point never crosses into the miscibility gap[5].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC), such as visual turbidity checks and isothermal holds, are embedded to ensure the system remains on the correct thermodynamic path.

Protocol A: Seeded Cooling Crystallization (Optimized for Bulk Purity)

Objective: To bypass the binodal curve via kinetic seeding in an EtOAc/Heptane system.

  • Dissolution: Suspend 10.0 g of crude this compound in 70 mL of Ethyl Acetate (EtOAc). Heat the reactor to 60 °C under a nitrogen atmosphere (to prevent aldehyde oxidation). Stir at 300 rpm until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE inline filter into a pre-heated crystallizer to remove foreign particulates that could trigger uncontrolled secondary nucleation.

  • Primary Cooling: Cool the solution linearly to 45 °C at a rate of 0.5 °C/min. Crucial Step: 45 °C is safely above the empirical

    
     (38 °C) for this concentration.
    
  • Seeding: Add 0.1 g (1 wt%) of highly pure, milled seed crystals of the target compound.

  • Isothermal Hold (Desupersaturation): Maintain the temperature at 45 °C for 60 minutes.

    • Self-Validation: The solution should transition from clear to slightly cloudy with visible crystalline suspension, without the formation of distinct spherical oil droplets (which would indicate LLPS)[3].

  • Anti-Solvent Dosing (Optional but Recommended): Slowly dose 140 mL of Heptane at a rate of 1.0 mL/min using a programmable syringe pump.

  • Final Cooling: Cool the suspension to 5 °C at a slow, controlled rate of 0.1 °C/min to promote crystal growth and maximize yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold (5 °C) Heptane. Dry under vacuum at 40 °C for 24 hours.

Protocol B: Vapor Diffusion (For Single-Crystal X-Ray Diffraction)

Objective: To grow high-quality, defect-free single crystals for structural elucidation.

  • Inner Vial Preparation: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass vial. Ensure the solution is perfectly clear.

  • Outer Vial Preparation: Place 3 mL of Hexane (the anti-solvent) into a larger 20 mL scintillation vial.

  • Assembly: Carefully place the uncapped 2 mL vial inside the 20 mL vial. Seal the outer 20 mL vial tightly with a PTFE-lined cap.

  • Incubation: Store the assembly in a vibration-free environment at a constant temperature of 20 °C for 5–7 days. The volatile DCM will slowly exchange with the Hexane vapor, gently raising the supersaturation and yielding diffraction-quality macroscopic crystals.

Visualizations of Crystallization Pathways

Thermodynamics Solution Undersaturated Solution (Single Phase) Supersat Supersaturated State (Metastable Zone) Solution->Supersat Cooling / Anti-Solvent Binodal Binodal Boundary (Miscibility Gap) Supersat->Binodal Thermodynamic Control (High Supersaturation) Nucleation Solid-Liquid Nucleation (Seeding Applied) Supersat->Nucleation Kinetic Control (Seeding) OilPhase Liquid-Liquid Phase Separation (Oiling Out / Impure Gel) Binodal->OilPhase Demixing Growth Crystal Growth (High Purity) Nucleation->Growth Desupersaturation OilPhase->Nucleation Uncontrolled Transition (Poor Morphology)

Thermodynamic pathways illustrating the kinetic bypass of LLPS via seeding.

Workflow Step1 1. Dissolve API in EtOAc (60°C, 145 mg/mL) Step2 2. Polish Filtration (0.22 µm PTFE) Step1->Step2 Step3 3. Cool to 45°C (Above T_binodal) Step2->Step3 Step4 4. Add 1% wt Seeds (Isothermal Hold 60 min) Step3->Step4 Step5 5. Anti-Solvent Dosing (Heptane, 1.0 mL/min) Step4->Step5 Step6 6. Linear Cooling to 5°C (0.1°C/min) Step5->Step6 Step7 7. Filtration & Wash (Cold Heptane) Step6->Step7 Step8 8. Vacuum Drying (40°C, 24h) Step7->Step8

Step-by-step workflow for seeded anti-solvent crystallization avoiding the binodal curve.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes, 2019) URL:[Link]

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram Source: ResearchGate (Amari et al., 2022) URL:[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization Source: LUTPub (Lappeenranta-Lahti University of Technology, 2018) URL:[Link]

Sources

Application Note: Precision Functionalization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the functionalization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde.

Introduction & Molecule Profile[1][2]

This compound (CAS: 22540-03-0) is a specialized building block characterized by three distinct functional domains:

  • The Aldehyde (-CHO): The primary handle for functionalization (condensation, reduction, oxidation).

  • The Ethoxy Group (-OEt): Provides solubility and electron-donating modulation at the 3-position.

  • The 2,4-Dinitrophenoxy Moiety: A bulky, electron-deficient group.

Critical Reactivity Warning: The 2,4-dinitrophenoxy group functions as a "masked" leaving group. Under harsh nucleophilic conditions (high heat, strong bases), amines or alkoxides can displace the dinitrophenoxide anion via Nucleophilic Aromatic Substitution (SNAr), destroying the molecule. Furthermore, the nitro groups are susceptible to reduction.[1]

Scope of this Guide: This note details protocols for functionalizing the aldehyde group without compromising the integrity of the dinitrophenoxy ether or reducing the nitro groups.

Chemoselectivity Landscape

The following diagram illustrates the safe reaction pathways versus "forbidden" routes that lead to degradation.

ReactionPathways Start 4-(2,4-Dinitrophenoxy)- 3-ethoxybenzaldehyde Imine Schiff Base (Imine) (Ligand/Bioactive) Start->Imine R-NH2, EtOH, Cat. AcOH, <60°C Alcohol Benzylic Alcohol (Chemoselective Reduction) Start->Alcohol NaBH4, MeOH, 0°C (No H2/Pd) Acid Benzoic Acid (Pinnick Oxidation) Start->Acid NaClO2, NaH2PO4 (Pinnick) AmineSide Side Reaction: SnAr Displacement (Loss of Dinitrophenol) Start->AmineSide R-NH2, High Heat, Basic pH Aniline Over-Reduction: Nitro -> Aniline Start->Aniline H2/Pd or LiAlH4

Figure 1: Chemoselective reaction landscape. Green nodes indicate desired outcomes; red nodes indicate degradation pathways.

Protocol A: Schiff Base Formation (Condensation)

This is the most common application, often used to synthesize hydrazones or imines for antimicrobial screening.

Challenge: Primary amines are nucleophiles. If the reaction is heated excessively, the amine may attack the aromatic ring carrying the nitro groups (SNAr), displacing the benzaldehyde moiety. Solution: Use mild acid catalysis and controlled temperature.[2]

Materials
  • Substrate: this compound (1.0 eq)

  • Amine: Aniline derivative or Hydrazide (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)[3][4]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol. Slight warming (40°C) may be required.

  • Activation: Add 2-3 drops of glacial acetic acid. This activates the carbonyl carbon without deprotonating the amine to a dangerous degree.

  • Addition: Add the primary amine (1.0 mmol) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

    • Note: If precipitation does not occur, heat gently to 50°C for 1 hour. Do not reflux vigorously (>78°C) for extended periods to avoid ether cleavage.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.5-0.6).

  • Isolation:

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol.

    • Scenario B (Soluble): Concentrate to 25% volume, then cool to 4°C to crystallize.

Protocol B: Chemoselective Reduction (Aldehyde to Alcohol)

Researchers often need to reduce the aldehyde to a benzyl alcohol linker.

Challenge: Standard hydrogenation (H2/Pd-C) or strong hydrides (LiAlH4) will reduce the nitro groups (-NO2) to amines (-NH2), drastically changing the molecule's electronic profile. Solution: Use Sodium Borohydride (NaBH4), which is chemoselective for aldehydes/ketones over nitro groups.[1]

Experimental Workflow
  • Setup: Place 1.0 mmol (332 mg) of aldehyde in a 50 mL round-bottom flask.

  • Solvation: Add 15 mL Methanol (MeOH). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add NaBH4 (0.5 eq, 19 mg) in small portions over 5 minutes.

    • Stoichiometry Note: Theoretically, 0.25 eq of NaBH4 reduces 1 eq of aldehyde, but 0.5 eq ensures completion.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes.

  • Quench: Add 1 mL of water followed by 1 mL of saturated NH4Cl solution to decompose excess borohydride.

  • Extraction: Evaporate MeOH. Extract residue with Dichloromethane (DCM).[1] Wash with brine, dry over MgSO4.[5]

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

To convert the aldehyde to a carboxylic acid (e.g., for amide coupling), harsh oxidants like KMnO4 should be avoided as they may oxidize the ethoxy group or degrade the aromatic rings. The Pinnick Oxidation is the gold standard here.

Materials
  • Sodium Chlorite (NaClO2)

  • Sodium Dihydrogen Phosphate (NaH2PO4)

  • Scavenger: 2-Methyl-2-butene (Essential to trap HOCl byproduct which could chlorinate the ring).

Methodology
  • Dissolve aldehyde (1 mmol) in 10 mL t-Butanol/Water (3:1).

  • Add 2-methyl-2-butene (6 mmol, large excess).

  • Add NaH2PO4 (1.5 mmol) followed by NaClO2 (1.5 mmol).

  • Stir at room temperature for 2-4 hours. The yellow solution may become colorless or pale.

  • Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.

Data Summary & Troubleshooting

Physicochemical Properties (Predicted)
PropertyValueNotes
Molecular Weight 332.27 g/mol
LogP ~3.2Moderately lipophilic
Solubility DMSO, DMF, DCMPoor in water; moderate in EtOH
Aldehyde IR Stretch ~1680-1700 cm⁻¹Disappears upon functionalization
Nitro IR Stretch 1530 & 1350 cm⁻¹Must remain in product spectrum
Troubleshooting Guide
IssueProbable CauseCorrective Action
Product is a dark tar SNAr displacement occurred.Lower reaction temperature; ensure amine is added slowly. Avoid strong bases (NaOH, NaOEt).
Nitro groups reduced Wrong reducing agent used.Use NaBH4 (0°C).[1] Avoid H2/Pd, Zn/HCl, or LiAlH4.
Low Yield (Schiff Base) Equilibrium issue (Hydrolysis).Add molecular sieves (3Å) to the reaction to trap water.
Starting material remains Steric hindrance from Ethoxy group.Increase reaction time (up to 12h) rather than increasing temperature.

Experimental Logic Visualization (Workflow)

The following diagram details the decision-making process for the reductive amination, a complex functionalization that combines condensation and reduction.

ReductiveAmination Start Start: Reductive Amination Step1 Step 1: Imine Formation (Solvent: DCE or MeOH) Start->Step1 Check1 Is the Amine Sterically Hindered? Step1->Check1 Direct Direct Reduction (One-Pot) Add STAB (NaBH(OAc)3) Check1->Direct No (Primary Amine) Indirect Stepwise (Two-Pot) 1. Isolate Imine 2. Reduce with NaBH4 Check1->Indirect Yes (Aniline/Bulky) Warning CRITICAL: Do NOT use NaCNBH3 at pH < 3 (Nitro reduction risk) Direct->Warning

Figure 2: Workflow for Reductive Amination. STAB = Sodium Triacetoxyborohydride.

References

  • BenchChem.Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde via Nucleophilic Aromatic Substitution. (Application Note detailing the stability of the dinitrophenoxy ether linkage).

  • Abdel-Rahman, L. H., et al. (2023).[3] "Synthesis and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde." International Journal of Molecular and Cellular Medicine. (Protocol adapted for nitro-bearing benzaldehydes).[1][5][6]

  • Dangerfield, E. M., et al. (2010).[7] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Journal of Organic Chemistry. (Methodology for chemoselective reductive amination).

  • Sigma-Aldrich.Product Specification: 3-Ethoxysalicylaldehyde.

  • Master Organic Chemistry.Reductive Amination: Reagents and Mechanisms. (General grounding for NaBH(OAc)3 vs NaBH3CN selectivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde. This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and 1-chloro-2,4-dinitrobenzene.

Below, you will find mechanistic workflows, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Workflow

SNAr_Mechanism A Ethyl Vanillin (Nucleophile Precursor) B Deprotonation by K2CO3 (Phenoxide Formation) A->B D Nucleophilic Attack (Rate-Determining Step) B->D C 1-Chloro-2,4-dinitrobenzene (Electrophile) C->D E Meisenheimer Complex (Resonance Stabilized) D->E DMF Solvent F Chloride Elimination (Fast Step) E->F G This compound (Target Product) F->G - KCl

Logical workflow and mechanistic pathway of the SNAr synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my yield of this compound consistently below 50% despite prolonged heating? A: Low yields in this specific SNAr reaction are almost always tied to solvent choice and base selection. If you are using a protic solvent (like ethanol or methanol), the solvent molecules will hydrogen-bond to the phenoxide oxygen of the deprotonated ethyl vanillin. This solvation shell drastically reduces the nucleophilicity of the phenoxide.

To resolve this, you must switch to a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]. Polar aprotic solvents efficiently solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive, dramatically accelerating the rate-determining nucleophilic attack on the electron-deficient aromatic ring of 1-chloro-2,4-dinitrobenzene[2]. Furthermore, using aqueous or strong bases (like NaOH) can lead to the competitive hydrolysis of 1-chloro-2,4-dinitrobenzene into 2,4-dinitrophenol. Anhydrous potassium carbonate (K2CO3) is the optimal mild base for this transformation[2].

Q2: How do I prevent the formation of tar-like byproducts and isolate a pure crystalline product? A: Tar formation is indicative of thermal decomposition or oxidative degradation of the aldehyde moiety on the ethyl vanillin. SNAr reactions with highly activated electrophiles (possessing two strongly electron-withdrawing nitro groups) do not require excessive heat. Cap your reaction temperature at 85 °C – 90 °C.

If the product is "oiling out" during workup instead of crystallizing, it means DMF and unreacted starting materials are trapped in the organic matrix. The self-validating solution is to pour the warm reaction mixture directly into vigorously stirred ice water (at least 10x the volume of the DMF used). The sudden shift in polarity forces the highly hydrophobic diaryl ether to precipitate instantly, while DMF, unreacted K2CO3, and KCl byproducts remain entirely soluble in the aqueous phase.

Q3: Does the choice of halogen on the dinitrobenzene (e.g., fluoro vs. chloro) significantly impact the reaction kinetics? A: Yes, mechanistically, the SNAr reaction rate is heavily influenced by the identity of the leaving group, but not in the way typical SN2 reactions are. In SNAr, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the elimination of the halide[3]. Because fluorine is highly electronegative, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) withdraws electron density from the ring much more effectively than chlorine, making the carbon highly electrophilic and accelerating the reaction[2]. However, 1-chloro-2,4-dinitrobenzene is significantly more cost-effective, less hazardous, and provides excellent yields (>85%) when paired with DMF/K2CO3, making it the industry standard for scale-up.

Quantitative Optimization Data

Table 1: Optimization Parameters for SNAr Synthesis

Reaction ParameterSub-optimal ConditionOptimal ConditionExpected YieldMechanistic Causality
Solvent Ethanol / MethanolAnhydrous DMF> 85%Aprotic solvents lack hydrogen-bond donors, leaving the phenoxide nucleophile unsolvated and highly reactive[4].
Base Aqueous NaOHAnhydrous K2CO3> 85%Strong hydroxide bases cause competitive hydrolysis of the aryl chloride to 2,4-dinitrophenol.
Temperature > 120 °C80 °C – 90 °C> 85%Excessive heat drives oxidative degradation of the aldehyde and polymerization (tar formation).
Stoichiometry 1:1 (Phenol:CDNB)1:1.05 (Phenol:CDNB)> 85%A slight excess of the electrophile ensures complete consumption of the phenoxide, simplifying purification.
Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Low Yield or Impure Product Q1 Is the reaction mixture turning black/tarry? Start->Q1 Sol1 Reduce Temp to 80-90°C Prevent Aldehyde Oxidation Q1->Sol1 Yes Q2 Is unreacted Ethyl Vanillin present? Q1->Q2 No Sol2 Switch to Anhydrous K2CO3 Use Polar Aprotic Solvent (DMF) Q2->Sol2 Yes Q3 Is the product oiling out during workup? Q2->Q3 No Sol3 Precipitate in Ice-Water Recrystallize from Hot Ethanol Q3->Sol3 Yes

Troubleshooting decision tree for optimizing SNAr reaction yield and purity.

Standard Operating Procedure: High-Yield Synthesis Protocol

This protocol is designed as a self-validating system. Visual cues are embedded within the steps to confirm mechanistic milestones are being achieved.

Reagents Required:

  • 3-ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin): 1.0 equivalent

  • 1-chloro-2,4-dinitrobenzene (CDNB): 1.05 equivalents

  • Potassium carbonate (K2CO3, anhydrous, finely powdered): 1.5 equivalents

  • Dimethylformamide (DMF, anhydrous): 5 mL per gram of ethyl vanillin

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with ethyl vanillin (1.0 eq) and anhydrous DMF. Add finely powdered anhydrous K2CO3 (1.5 eq).

  • Validation Check: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. Self-Validation: The solution will transition from pale yellow to a deep, vibrant orange/red. This color change is the optical confirmation of successful phenoxide ion generation.

  • Electrophile Addition: Add 1-chloro-2,4-dinitrobenzene (1.05 eq) portion-wise to the stirring mixture. (Caution: CDNB is a known skin sensitizer; handle with appropriate PPE).

  • SNAr Propagation: Attach a reflux condenser and heat the reaction mixture to 85 °C using a temperature-controlled oil bath. Maintain heating and stirring for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the lower Rf ethyl vanillin spot confirms reaction completion.

  • Quenching and Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Pour the crude reaction mixture slowly into a beaker containing vigorously stirred ice-water (10 mL of water per 1 mL of DMF used).

  • Validation Check: A yellow/tan precipitate should crash out of the solution immediately. If an oil forms, add more ice and scratch the inside of the beaker with a glass rod to induce nucleation.

  • Isolation: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 x 20 mL) to remove residual DMF and inorganic salts (KCl, K2CO3).

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize using minimal boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting purified, crystalline this compound and dry under a high vacuum.

References
  • Mechanism of Replacement of the Nitro Group and Fluorine Atom in meta-Substituted Nitrobenzenes by Phenols in the Presence of Potassium Carbonate. ResearchGate. Available at:[Link]

  • Organic Reactions and Their Mechanisms, 2nd Edition (P.S. Kalsi). Alagappa University. Available at:[Link]

  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI. Available at:[Link]

Sources

Purification methods for removing impurities from 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists working with this compound (CAS No. 22540-03-0)[1]. The purity of this intermediate is critical for the success of subsequent synthetic steps and the reliability of biological assays. This document provides a structured, in-depth technical guide to its purification, framed in a question-and-answer format to directly address challenges encountered in the laboratory.

Section 1: Foundational Understanding & Initial Assessment

This section addresses the crucial first steps: understanding what you are trying to remove and making a strategic choice about the primary purification method.

FAQ: Common Impurities and Strategic Choices

Q1: I have just completed the synthesis of this compound, likely via a nucleophilic aromatic substitution (SNAr) reaction. What are the most probable impurities in my crude product?

A1: The impurity profile is directly related to the synthetic route. Assuming the common SNAr synthesis from 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin) and an activated aryl halide like 1-chloro-2,4-dinitrobenzene, you should anticipate the following[2]:

  • Unreacted Starting Materials:

    • 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin): A phenolic compound, making it weakly acidic. Its presence can often be detected by its characteristic vanillin-like scent.

    • 1-Chloro-2,4-dinitrobenzene: A neutral, electron-deficient aromatic compound.

  • Key Side-Product:

    • 2,4-Dinitrophenol: Formed from the hydrolysis of the aryl halide starting material, especially if trace moisture is present. This is a significantly acidic phenol.

  • Residual Solvent:

    • High-boiling point aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common in SNAr reactions and can be difficult to remove under standard vacuum.

Q2: My crude product is a solid. What is the most straightforward purification method to attempt first?

A2: For solid organic compounds, recrystallization is the most direct and often most effective initial purification technique. It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures. It is highly effective for removing small amounts of impurities and can yield highly pure crystalline material.

Q3: When should I consider using column chromatography instead of recrystallization?

A3: Column chromatography is a more powerful, albeit more labor-intensive, separation technique. You should opt for column chromatography when[3]:

  • Recrystallization fails to remove impurities, suggesting they have very similar solubility profiles to your target compound.

  • The crude product is an oil or a waxy solid that will not crystallize effectively.

  • There are multiple components in the crude mixture that need to be separated from each other.

  • You need to purify a large quantity of material where recrystallization might lead to significant product loss in the mother liquor.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude product.

Purification_Decision_Tree start Crude Product (Solid or Oil) wash Perform Aqueous Workup: Acid-Base Extraction (e.g., NaHCO₃ wash) start->wash is_solid Is the product a solid? wash->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oily) check_purity1 Check Purity (TLC, mp, NMR) recrystallize->check_purity1 check_purity1->column Purity Not OK pure_product Pure Product check_purity1->pure_product Purity OK check_purity2 Check Purity (TLC, mp, NMR) column->check_purity2 check_purity2->column Purity Not OK (Re-columnate or Re-crystallize) check_purity2->pure_product Purity OK

Caption: Decision tree for selecting a purification method.

Section 2: Detailed Protocols & Troubleshooting

This section provides step-by-step guides and solutions to common problems for the principal purification techniques.

Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solids. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

Q4: How do I choose the best solvent for recrystallizing my dinitrophenoxy benzaldehyde derivative?

A4: Solvent selection is empirical but can be guided by the principle of "like dissolves like." Your compound is moderately polar. Start with small-scale tests (10-20 mg of crude product in a test tube) with the solvents listed in the table below. A good solvent will dissolve the crude material upon heating but will result in crystal formation upon cooling to room temperature or in an ice bath[4]. An ethanol/water or ethyl acetate/hexane mixture is often a good starting point for compounds of this type[5].

SolventPolarityBoiling Point (°C)Rationale & Comments
Ethanol Polar Protic78Often a good choice for moderately polar compounds. Can be paired with water.
Ethyl Acetate Polar Aprotic77Good dissolving power for many organic compounds. Often paired with hexane.
Dichloromethane Moderately Polar40High dissolving power, but its low boiling point can make recrystallization tricky.
Toluene Non-polar111Good for crystallizing aromatic compounds, but may be too non-polar on its own.
Hexane/Heptane Non-polar69 / 98Used as an "anti-solvent" with more polar solvents to induce precipitation.
Water Very Polar100Unlikely to dissolve the compound on its own but is excellent as an anti-solvent with ethanol or acetone.

Q5: My product is "oiling out" during cooling instead of forming crystals. How can I resolve this?

A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is too saturated upon cooling. This is a common issue that can often be resolved[4].

  • Solution 1: Add More Solvent. Your solution may be too concentrated. Re-heat the mixture until the oil redissolves, add a small amount (10-15% more) of the hot solvent, and allow it to cool again, more slowly this time.

  • Solution 2: Slow Down Cooling. Rapid cooling promotes precipitation over crystallization. Let the flask cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.

  • Solution 3: Induce Crystallization. Scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Adding a "seed crystal" from a previous successful batch also works well.

Q6: My recovery from recrystallization is poor. What are the likely causes?

A6: Low recovery is typically due to one of two reasons:

  • Using Too Much Solvent: The most common error. If too much solvent is used, a significant amount of your product will remain dissolved even when the solution is cold. The remedy is to boil off some of the solvent to re-concentrate the solution and cool it again.

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask and keep the solution at a rolling boil during the filtration.

Technique 2: Silica Gel Column Chromatography

This is the workhorse technique for purifying challenging mixtures. It separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution by a less polar mobile phase[6].

Q7: How do I determine the right mobile phase (eluent) for my column without wasting time and material?

A7: The key is to use Thin Layer Chromatography (TLC) to develop your solvent system before running the column. The goal is to find a solvent mixture where your desired compound has a Retention Factor (Rƒ) of approximately 0.25-0.35 [6]. An Rƒ in this range typically provides the best separation from impurities.

  • Dissolve a tiny amount of your crude product in a volatile solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate, then 8:2, 7:3, etc.).

  • Visualize the spots under a UV lamp. Your product, containing a dinitrophenyl group, should be strongly UV active.

  • Calculate the Rƒ: Rƒ = (distance traveled by spot) / (distance traveled by solvent front). Adjust the solvent polarity until the Rƒ is in the target range.

Experimental Protocol: Flash Column Chromatography

  • Column Preparation: Select a column of appropriate size. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude product. Pack the column as a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent itself. Alternatively, for "dry loading," adsorb the product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Place the concentrated sample or the silica-adsorbed sample carefully on top of the packed column bed.

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few inches per minute).

  • Fraction Collection: Begin collecting the eluting solvent in numbered test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain your purified compound. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, purified product.

Q8: My compounds are streaking on the TLC plate and likely on the column. What does this indicate?

A8: Streaking is usually a sign of an issue with compound-silica interaction or solubility.

  • Cause: The compound is too polar for the current eluent and is adsorbing very strongly to the acidic silica gel.

  • Solution: Increase the polarity of your eluent (e.g., move from 8:2 to 7:3 Hexane:Ethyl Acetate). If streaking persists, it may be due to the acidic nature of the silica. Adding a very small amount of a modifier to the eluent, such as 0.5% acetic acid (if your compound is neutral) or 0.5% triethylamine (if your compound is basic), can improve peak shape. For this neutral aldehyde, increasing eluent polarity is the best first step.

Workflow for Column Chromatography Purification

Column_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. Develop Eluent System using TLC (Target Rf ≈ 0.3) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Sample (Wet or Dry Loading) pack->load elute 4. Elute with Solvent (Apply Pressure for Flash) load->elute collect 5. Collect Fractions Sequentially elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: Standard workflow for flash column chromatography.

Section 3: Purity Confirmation

Q9: I have purified my compound. How do I definitively confirm its purity?

A9: A combination of methods provides the most reliable confirmation of purity.

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in several different eluent systems. Co-spotting with the starting materials is essential to confirm they have been removed.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (e.g., 1-2 °C). Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure and purity. The spectrum should show clean signals corresponding to the target structure, with no significant peaks attributable to impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the industry standard. A pure sample will show a single major peak in the chromatogram.

By following this structured approach—understanding the potential impurities, making a strategic choice of purification technique, and meticulously troubleshooting the process—researchers can confidently obtain high-purity this compound for their downstream applications.

References

  • UKEssays. (November 2018). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]...

  • Agilent. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]

  • Google Patents. (1989). EP0323290A1 - Process for the preparation of aromatic aldehydes.
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • ECHA. (n.d.). Solubility in organic solvents / fat solubility. Retrieved from [Link]

  • Google Patents. (1996). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • Royal Society of Chemistry. (n.d.). Supporting Information For - Rsc.org. Retrieved from [Link]

  • Omar, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (1979). US4162269A - Purification process for 3-phenoxybenzaldehyde.
  • International Union of Crystallography. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (2020). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2,4-Dinitrophenoxy)ethanol. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Guide: Recrystallization of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (CAS: 22540-03-0).[1] This molecule combines a reactive benzaldehyde core with a bulky, electron-withdrawing dinitrophenoxy moiety.

Successful recrystallization requires balancing the solubility of the polar dinitro group against the lipophilic ethoxy-benzaldehyde scaffold. The primary challenge is avoiding "oiling out" (liquid-liquid phase separation) due to the compound's moderate melting point and potential for supercooling.

Physicochemical Profile
PropertyCharacteristicImpact on Crystallization
Core Structure Benzaldehyde derivativeSusceptible to oxidation (benzoic acid formation); avoid prolonged heating in air.
Substituents 2,4-Dinitro groupIncreases polarity and crystallinity; provides yellow/orange color.
Solubility AmphiphilicSoluble in polar aprotic solvents (Acetone, DMF); sparingly soluble in alcohols; insoluble in water.
Impurities Ethylvanillin, 2,4-DinitrochlorobenzeneUnreacted starting materials must be removed via specific solvent washing.

Solvent Selection Matrix

The following recommendations are based on the polarity index and solubility parameters of dinitrodiphenyl ether derivatives [1, 2].

Primary Solvent Systems
Solvent SystemRatio (v/v)ClassificationApplication Notes
Ethanol / Acetone 80:20 to 60:40Recommended Dissolve in minimal hot acetone, then add hot ethanol. Excellent for removing unreacted ethylvanillin.
Glacial Acetic Acid 100%High Purity Classic solvent for nitro-aromatics. Yields high-quality crystals but requires thorough drying to remove acid traces.
Ethanol (Absolute) 100%Standard Suitable if the crude purity is already >90%. May require large volumes due to limited solubility.
Toluene / Heptane 50:50Alternative Use if the compound is too soluble in alcohols. Good for removing non-polar tars.

Critical Warning: Avoid using strong bases or amines during recrystallization. The dinitrophenoxy ether bond is susceptible to nucleophilic aromatic substitution (


) cleavage in the presence of hot base [3].

Standard Operating Procedure (SOP)

Protocol A: The Ethanol/Acetone Method (Recommended)

Objective: Purify crude this compound to >98% HPLC purity.

Materials:

  • Crude Product[2][3][4][5]

  • Acetone (ACS Grade)

  • Ethanol (95% or Absolute)

  • Activated Carbon (optional, for decolorization)[6]

Workflow:

  • Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 20 mL of Acetone . Heat gently (water bath at 50°C) until fully dissolved.

  • Antisolvent Addition: While maintaining heat, slowly add hot Ethanol (approx. 40-60 mL) until the solution becomes slightly turbid.

  • Clarification: If the solution is dark or contains particulate matter, add 0.5 g activated carbon, stir for 5 minutes, and perform a hot filtration through a pre-warmed funnel.

  • Re-dissolution: If turbidity persists after filtration, add just enough drops of Acetone to restore clarity at boiling point.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not disturb.

    • Tip: Insulate the flask with a towel to slow the cooling rate.

  • Final Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the yellow/orange crystals via vacuum filtration. Wash the cake with cold Ethanol (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?

Diagnosis: This occurs when the solution temperature drops below the phase separation limit (cloud point) before it drops below the melting point of the solvated crystal. It is common in dinitro-derivatives with moderate melting points. Corrective Action:

  • Reheat: Redissolve the oil by heating the mixture.

  • Add More Solvent: Add 10-15% more of the dissolving solvent (Acetone) to lower the saturation level.

  • Seed: Cool very slowly. When the temperature is just above the point where oiling occurred previously, add a "seed crystal" of pure product to induce nucleation.

  • Scratch: Vigorously scratch the inner wall of the flask with a glass rod to create nucleation sites.

Q2: The crystals are too dark (brown/red instead of yellow).

Diagnosis: Presence of oxidation byproducts (quinones) or polymerized tars from the Sanger reaction. Corrective Action:

  • Carbon Treatment: Repeat the crystallization but ensure you use Activated Carbon during the hot dissolution step (Step 3 in SOP).

  • Solvent Switch: Switch to Glacial Acetic Acid . Acidic media often suppresses the ionization of phenolic impurities, keeping them in solution while the product crystallizes.

Q3: I have low yield (<50%). Where is my product?

Diagnosis: The product is likely too soluble in the chosen solvent system at room temperature, or the mother liquor volume is too high. Corrective Action:

  • Concentrate: Evaporate 30-50% of the mother liquor using a rotary evaporator and repeat the cooling step.

  • Water Addition: If using the Ethanol/Acetone method, add Water dropwise to the cold mother liquor to force precipitation (Note: This "second crop" will be lower purity).

Q4: Can I use Chloroform or Benzene?

Answer: While older literature [4] suggests Chloroform/Ethanol or Benzene for similar vanillin ethers, we strongly advise against them due to toxicity (Benzene is a carcinogen) and environmental concerns. The Acetone/Ethanol or Ethyl Acetate/Heptane systems provide comparable purification without the safety risks.

Process Visualization

The following diagram illustrates the decision logic for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude 4-(2,4-Dinitrophenoxy)- 3-ethoxybenzaldehyde CheckSolubility Test Solubility in Hot Ethanol Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble Check EthanolOnly Use 100% Ethanol (Standard Method) Soluble->EthanolOnly Yes (High Sol) BinarySystem Use Acetone/Ethanol (Binary System) Soluble->BinarySystem No (Low Sol) Dissolve Dissolve at 50-60°C EthanolOnly->Dissolve BinarySystem->Dissolve CheckClarity Solution Clear? Dissolve->CheckClarity HotFilter Add Activated Carbon & Hot Filter CheckClarity->HotFilter No (Dark/Particulates) Cooling Slow Cooling to RT CheckClarity->Cooling Yes HotFilter->Cooling Oiling Oiling Out? Cooling->Oiling RemedyOil Reheat & Add More Acetone Oiling->RemedyOil Yes Crystallize Crystallization Observed Oiling->Crystallize No RemedyOil->Cooling Retry FilterDry Filter, Wash (Cold EtOH), Dry under Vacuum Crystallize->FilterDry

Figure 1: Decision tree for solvent selection and troubleshooting the recrystallization of dinitrophenoxy-benzaldehyde derivatives.

References

  • National Institutes of Health (NIH). (2020). 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde: Synthesis and crystallization. PMC. Retrieved February 27, 2026, from [Link]

  • Xu, R.-Q., et al. (2013).[7] Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Synthesis of 3-ethoxy-4-hydroxybenzaldehyde derivatives. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting low reactivity of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde in condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization Ticket ID: #RXN-4-(2,4-DNP)-3-OEt-CHO Subject: Troubleshooting Low Reactivity in Condensation Protocols Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing stalled conversion or low yields during the condensation of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde .

This substrate presents a classic "Deactivated Electrophile" profile. Despite the presence of the electron-withdrawing dinitrophenyl (DNP) moiety, the aldehyde functionality is electronically deactivated and sterically encumbered. The standard Knoevenagel or Aldol protocols (e.g., Piperidine/Ethanol/Reflux) often fail here because they cannot overcome the high activation energy barrier created by the 3-ethoxy group's resonance donation and the steric bulk of the ether linkage.

This guide provides a root-cause analysis and three tiered protocols to force the reaction to completion.

Module 1: Root Cause Analysis (The "Why")

To fix the reaction, we must first understand the molecular resistance.

Electronic Deactivation (The "Push" Effect)

You might assume the 2,4-dinitrophenyl group is electron-withdrawing (EWG). It is, but it is separated from the central benzene ring by an ether oxygen .

  • The Trap: The ether oxygen has lone pairs that donate electron density into the central ring via resonance (+M effect). This outweighs the inductive pull (-I effect) of the distant nitro groups.

  • The Nail in the Coffin: The 3-ethoxy group is a strong electron donor (EDG) located ortho to the aldehyde. It pumps electron density directly toward the carbonyl carbon, significantly reducing its partial positive charge (

    
    ).
    
  • Result: The carbonyl carbon is not "hungry" enough for the nucleophile.

Steric Shielding
  • The 3-ethoxy group creates immediate steric hindrance at the reaction site.

  • The 4-(2,4-dinitrophenoxy) group is bulky.[1] While it can rotate, it creates a "floppy" steric wall that hinders the approach of the nucleophile, especially in crowded transition states.

ReactionFailure cluster_0 Deactivation Mechanism Aldehyde Aldehyde Carbonyl (Target) Ethoxy 3-Ethoxy Group (EDG) Ethoxy->Aldehyde Resonance (+M) Reduces Electrophilicity Nucleophile Incoming Nucleophile (e.g., Malonate) Ethoxy->Nucleophile Steric Repulsion Phenoxy 4-Phenoxy Oxygen (Resonance Donor) Phenoxy->Aldehyde Resonance (+M)

Figure 1: Mechanism of Deactivation.[2] The red arrows indicate electron density donation that "deactivates" the aldehyde, while the dashed line represents physical steric blocking.

Module 2: Troubleshooting Q&A

Q1: My reaction turns dark, but TLC shows mostly starting material. Is it decomposing?

  • Diagnosis: Likely not decomposing. 2,4-DNP derivatives are often yellow/orange. Darkening usually indicates trace formation of the "Schiff base" intermediate (if using amine catalysts) that fails to collapse to the product, or slight oxidation of the phenol if ether cleavage occurs.

  • Action: Do not mistake color change for conversion. Rely strictly on NMR or HPLC.

Q2: I am using Ethanol/Piperidine (Standard Knoevenagel). Why isn't it working?

  • Analysis: Ethanol boils at 78°C. This temperature provides insufficient kinetic energy to overcome the deactivation described above. Piperidine is a weak base and forms a reversible iminium ion; if the equilibrium is unfavorable, the reaction stalls.

  • Action: You need higher temperatures (switch to Toluene/Reflux) or Lewis Acid activation (see Protocol B).

Q3: The starting material doesn't dissolve well in Ethanol.

  • Analysis: The dinitrophenoxy group adds significant lipophilicity and rigidity.

  • Action: Switch to DMF (Dimethylformamide) or Acetonitrile . If using Toluene, you may need a small amount of co-solvent (DMF) to ensure homogeneity.

Module 3: Validated Protocols

Choose the protocol that matches your available equipment.

Protocol A: The "Thermal Force" (Microwave Assisted)

Best for: Rapid screening, small scales (100mg - 1g). Mechanism: Dielectric heating directly couples with the polar dinitro groups, providing localized superheating to overcome the activation barrier.

  • Vessel: 10 mL Microwave-safe vial.

  • Solvent: Ethanol (2 mL) or Solvent-free (if solid support used).

  • Reagents:

    • Aldehyde (1.0 equiv)[1]

    • Active Methylene Compound (1.2 equiv)

    • Catalyst: Piperidine (0.2 equiv) + Glacial Acetic Acid (0.2 equiv). Note: The acid helps activate the carbonyl.

  • Conditions: Irradiate at 120°C for 10–20 minutes (Dynamic Power mode).

  • Workup: Cool to RT. The product often precipitates. If not, pour into ice water.

Protocol B: The "Chemical Hammer" (TiCl₄ Mediated)

Best for: Stubborn substrates, scale-up, and when thermal methods fail. Mechanism: Titanium Tetrachloride (TiCl₄) acts as a strong Lewis Acid. It coordinates tightly to the aldehyde oxygen, pulling electron density away and making the carbon highly susceptible to attack. This is the Lehnert modification.

⚠️ Safety Warning: TiCl₄ is violently reactive with water and fumes in air. Use a Schlenk line and dry solvents.

StepActionCritical Parameter
1 Setup Flame-dried flask, Argon atmosphere. Dry THF or DCM solvent.
2 Complexation Add TiCl₄ (2.0 equiv) dropwise to dry THF at 0°C . A yellow/precipitate complex forms.
3 Addition Add Aldehyde (1.0 equiv) and Active Methylene (1.0 equiv) in THF.
4 Base Addition Add Pyridine (4.0 equiv) dropwise over 10 mins.
5 Reaction Allow to warm to RT. Stir 2–6 hours.
6 Quench Quench with saturated NH₄Cl or dilute HCl.

Why this works: The Ti(IV) species acts as a template, bringing the nucleophile and electrophile together while electronically activating the aldehyde.

Protocol C: The "Equilibrium Shift" (Dean-Stark)

Best for: Large scale, standard lab equipment.

  • Solvent: Toluene (high boiling point, 110°C).

  • Catalyst: Ammonium Acetate (0.5 equiv) or Piperidinium Acetate.

  • Setup: Attach a Dean-Stark trap to physically remove water.

  • Procedure: Reflux vigorously. You must see water collecting in the trap.

  • Duration: 12–24 hours.

Module 4: Optimization Workflow

Follow this logic tree to determine your next experimental move.

OptimizationTree Start Start: Reaction Stalled CheckSolubility Is SM soluble in Ethanol? Start->CheckSolubility SwitchSolvent Switch to DMF or Toluene CheckSolubility->SwitchSolvent No CheckMethod Current Method? CheckSolubility->CheckMethod Yes SwitchSolvent->CheckMethod Standard Standard Reflux (Piperidine/EtOH) CheckMethod->Standard Microwave Microwave Available? Standard->Microwave Failed DoMW Execute Protocol A (Microwave 120°C) Microwave->DoMW Yes DoDeanStark Execute Protocol C (Toluene/Dean-Stark) Microwave->DoDeanStark No ResultCheck Did it work? DoMW->ResultCheck DoDeanStark->ResultCheck TiCl4 Execute Protocol B (TiCl4/THF) ResultCheck->TiCl4 No (Still Stalled)

Figure 2: Decision Matrix for Troubleshooting. Green nodes indicate primary solutions; Red node indicates the "last resort" high-reactivity method.

References

  • Lehnert, W. (1973). "Knoevenagel-Condensations with TiCl4/Base – A High Yield Procedure for Hindered Aldehydes." Tetrahedron Letters, 14(54), 4723-4724.

  • Prajapati, D., & Sandhu, J. S. (1992). "Microwave induced rate enhancement of Knoevenagel condensation." Journal of Chemical Research, (Synopses), 386.
  • Jones, G. (2011). "The Knoevenagel Condensation."[3][4][5][6][7][8][9] Organic Reactions, Vol 15.

  • Cioffi, E. A. (2011). "Microwave-Assisted Knoevenagel Condensations." Molecules, 16(12), 1063-1070.

Sources

Optimizing temperature conditions for dinitrophenoxy ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Temperature Conditions for Dinitrophenoxy Ether Synthesis

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, synthesizing dinitrophenoxy ethers via Nucleophilic Aromatic Substitution (SNAr) is a routine yet deceptively nuanced transformation. While the coupling of phenols with 1-halo-2,4-dinitrobenzenes is thermodynamically favorable, kinetic bottlenecks often lead researchers to apply excessive heat. This frequently results in complex mixtures, tar formation, and degraded yields.

This guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating protocol to help you optimize thermal conditions for SNAr etherification.

Mechanistic Causality: The Thermal Dynamics of SNAr

The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile (phenoxide) attacks the electron-deficient aromatic ring to form a zwitterionic or anionic intermediate known as the Meisenheimer complex [3].

  • Activation Energy: Temperature provides the energy required to overcome the steric and electronic repulsion during the initial nucleophilic attack.

  • Leaving Group Dependence: The optimal temperature is heavily dictated by the leaving group. Fluoro-dinitrobenzenes (Sanger's reagents) stabilize the Meisenheimer complex through inductive effects, allowing reactions to proceed at room temperature. Chloro-dinitrobenzenes require higher temperatures (60–90 °C) due to lower electronegativity.

  • Thermal Degradation: Excessive heat (>100 °C) causes the loss of regioselectivity. The nitro groups themselves can act as leaving groups, or the solvent (e.g., DMF) can decompose to yield dimethylamine, which acts as a competing nucleophile.

Troubleshooting Guides & FAQs

Q1: My reaction at 25 °C shows less than 10% conversion after 24 hours. Should I reflux the mixture? A1: Do not immediately reflux. While SNAr requires thermal energy to form the Meisenheimer complex, excessive heat (>120 °C) leads to the decomposition of dinitroaromatics. Instead, incrementally increase the temperature to 70–85 °C. If you are using a chloro-substituted dinitrobenzene, it inherently requires more thermal energy than its fluoro-analogue to reach the transition state.

Q2: I am seeing multiple spots on my TLC plate when running the reaction at 110 °C in DMF. What are these byproducts? A2: At temperatures exceeding 100 °C, kinetic control is lost. The phenoxide may attack the carbon bearing the nitro group (nitro-displacement). More commonly, DMF hydrolyzes at high temperatures to release dimethylamine. This secondary amine is highly nucleophilic and will rapidly attack your starting material to form N,N-dimethyl-2,4-dinitroaniline. Lower the temperature to 85 °C and ensure your solvent is rigorously anhydrous.

Q3: Can I use microwave irradiation to bypass long heating times? A3: Yes. Microwave-assisted organic synthesis (MAOS) is highly effective for diaryl ether synthesis. Studies demonstrate that microwave irradiation at 150–190 °C for 10–15 minutes can afford excellent yields (74–94%) while bypassing the thermal degradation typically seen during prolonged conventional heating at similar temperatures [1, 4].

Q4: How does my choice of base alter the temperature requirement? A4: The base dictates the effective concentration of the reactive phenoxide. Weaker bases (e.g., K2CO3) require higher temperatures (85 °C) to drive the reaction. Employing stronger bases (Cs2CO3) or nucleophilic catalysts like DABCO can facilitate the reaction at much lower temperatures by forming highly reactive adducts that lower the overall activation barrier [2].

Quantitative Data: Temperature vs. Reaction Efficiency

Table 1: Effect of Temperature on Yield and Selectivity in the SNAr of 1-Chloro-2,4-dinitrobenzene with Phenol (Solvent: DMF, Base: K2CO3).

Temperature (°C)Heating MethodTimeYield (%)Selectivity (%)Primary Byproducts Observed
25Conventional24 h15>99None (Incomplete conversion)
60Conventional12 h6598Trace DMF-amine adduct
85 Conventional 5 h 94 96 Trace DMF-amine adduct
130Conventional5 h5565Nitro-displacement, Tars
150Microwave15 min9292Minimal

Visualizations & Experimental Workflows

Below is the logical relationship mapping the SNAr mechanism and how temperature dictates the partitioning between product formation and degradation.

SNAr_Mechanism R Reactants (Phenoxide + 1-Halo-2,4-Dinitrobenzene) R->R Insufficient Heat (<25°C) Reaction Stalls TS1 Transition State 1 (Nucleophilic Attack) R->TS1 Heat (Activation Energy) MC Meisenheimer Complex (Zwitterionic/Anionic) TS1->MC Fast TS2 Transition State 2 (Leaving Group Departure) MC->TS2 Rate-Determining Step (Requires Optimal T) Deg Degradation / Byproducts (Tars, Amine Adducts) MC->Deg Excessive Heat (>100°C) Loss of Kinetic Control P Product (Dinitrophenoxy Ether) TS2->P - Halide Ion

SNAr mechanism showing temperature dependence of Meisenheimer complex partitioning.

Standard Operating Procedure: Optimized Synthesis at 85 °C

This protocol is designed as a self-validating system; visual cues at each step confirm successful progression.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1.0 equivalent of 1-chloro-2,4-dinitrobenzene (CDNB) and 1.1 equivalents of the substituted phenol.

  • Base Addition: Add 1.5 equivalents of anhydrous, finely powdered K2CO3. (Causality: Finely powdered base increases the surface area for heterogeneous deprotonation).

  • Solvation: Suspend the mixture in anhydrous DMF to achieve a 0.5 M concentration.

  • Ambient Incubation (Self-Validation): Stir the mixture at 25 °C for 15 minutes. Validation Check: The solution must turn deep yellow/orange. This color shift confirms the deprotonation of the phenol and the formation of the reactive phenoxide.

  • Thermal Ramp: Gradually heat the reaction block to 85 °C. Do not exceed 90 °C to prevent DMF hydrolysis.

  • Monitoring: Maintain heating for 4–6 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). Validation Check: The reaction is complete when the distinct UV-active spot of CDNB is entirely consumed.

  • Quenching & Isolation: Cool to room temperature. Vigorously stir while adding ice-cold distilled water (3x the reaction volume). The sudden shift in polarity forces the hydrophobic dinitrophenoxy ether to precipitate. Filter, wash with cold water to remove residual DMF/salts, and dry under high vacuum.

Experimental_Workflow Step1 Step 1: Reagent Mixing CDNB + Phenol + K2CO3 in DMF Step2 Step 2: Ambient Incubation 15 min @ 25°C Step1->Step2 Step3 Step 3: Thermal Ramp Heat to 85°C (Avoid >100°C) Step2->Step3 Color change to orange (Phenoxide forms) Step4 Step 4: Reaction Monitoring LC-MS/TLC for CDNB Step3->Step4 4-6 hours Step4->Step3 Incomplete (Continue heating) Step5 Step 5: Quench & Precipitate Ice-Cold H2O Addition Step4->Step5 Full conversion Step6 Step 6: Isolation Filtration & Vacuum Drying Step5->Step6

Step-by-step experimental workflow for the thermal optimization of diaryl ether synthesis.

References

  • Diarylaniline Derivatives as a Distinct Class of HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. PMC, NIH.
  • Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. Academia.edu.
  • The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles: effects of solvation and polarizability on the α-effect. ResearchGate.
  • A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. PMC, NIH.

Technical Support Center: Stability & Storage of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 22540-03-0 Molecular Formula:


Molecular Weight:  332.27  g/mol 

Part 1: The Core Directive (The "Why")

Critical Alert: The Dual-Threat Instability Mechanism

As a researcher handling 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde, you are not just managing a "moisture-sensitive" compound; you are managing a molecule with two competing degradation pathways that are catalytically linked by moisture and oxygen.

1. The Autoxidation Trap (Aldehyde Sensitivity) Like most benzaldehydes, this compound undergoes radical-chain autoxidation in the presence of atmospheric oxygen. Moisture accelerates this process by lowering the activation energy for the formation of gem-diols (hydrates), which are more susceptible to oxidative cleavage.

  • Result: Conversion to 4-(2,4-dinitrophenoxy)-3-ethoxybenzoic acid.

  • Impact: Drastic change in solubility profiles and failure in nucleophilic addition reactions (e.g., Wittig, reductive amination).

2. The Activated Ether Hydrolysis (


 Susceptibility) 
The 2,4-dinitrophenoxy moiety is an "activated" ether. The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring highly electron-deficient. In the presence of moisture (acting as a nucleophile) and trace alkalinity (often from borosilicate glass surfaces), the ether linkage becomes susceptible to Nucleophilic Aromatic Substitution (

).
  • Result: Cleavage into 3-ethoxy-4-hydroxybenzaldehyde and 2,4-Dinitrophenol.

  • Safety Hazard: 2,4-Dinitrophenol is a known metabolic poison and explosive hazard when dry.

Part 2: Storage Protocol (The "How")

Standard Operating Procedure (SOP): Zero-Moisture Chain

Step 1: Receipt & Initial Handling

  • Do not open the shipment vial until it has equilibrated to room temperature to prevent condensation.

  • If the compound arrives in a standard screw-cap vial, immediately plan to transfer it to an inert atmosphere environment.

Step 2: The "Argon Blanket" Technique

  • Primary Storage: Store under Argon or Nitrogen.[1] Argon is preferred as it is heavier than air and forms a more stable "blanket" over the solid.

  • Vessel: Use amber glass vials with PTFE-lined septa. Avoid standard polyethylene caps, which are permeable to moisture over time.

  • Seal: Parafilm is insufficient for long-term storage (months). Use electrical tape or shrink bands over the cap-glass junction.

Step 3: Thermal Management

  • Temperature: Store at -20°C .

  • Reasoning: Low temperature kinetically inhibits both the autoxidation radical propagation and the

    
     hydrolysis rate.
    

Step 4: Desiccation Strategy

  • Place the primary vial inside a secondary container (e.g., a wide-mouth jar) containing active desiccant (Indicating Drierite or Activated Molecular Sieves 4Å).

  • Visual Check: If the desiccant changes color, the secondary barrier has been breached.

Visualizing the Storage Workflow

StorageProtocol Receipt Shipment Receipt (Do NOT Open Cold) Equilibrate Equilibrate to RT (Prevent Condensation) Receipt->Equilibrate Wait 1-2 hrs Transfer Inert Gas Purge (Argon/Nitrogen) Equilibrate->Transfer Glovebox/Schlenk Seal Seal: PTFE Septum + Secondary Desiccant Transfer->Seal Freeze Deep Freeze (-20°C) Seal->Freeze

Caption: Figure 1. The "Zero-Moisture" workflow ensures the compound is never exposed to atmospheric water vapor during transition from shipment to long-term storage.

Part 3: Troubleshooting & FAQs

Visualizing the Degradation Pathways

Degradation Compound 4-(2,4-Dinitrophenoxy)- 3-ethoxybenzaldehyde Oxidation Pathway A: Autoxidation (Radical Mechanism) Compound->Oxidation + O2 Hydrolysis Pathway B: S_NAr Hydrolysis (Nucleophilic Attack) Compound->Hydrolysis + H2O Moisture Moisture ($H_2O$) Oxygen Oxygen ($O_2$) Acid Impurity A: Benzoic Acid Derivative (White Solid / High MP) Oxidation->Acid Phenol Impurity B: 2,4-Dinitrophenol (Yellow/Toxic/Explosive) Hydrolysis->Phenol Aldehyde2 Impurity C: 3-Ethoxy-4-hydroxybenzaldehyde Hydrolysis->Aldehyde2

Caption: Figure 2. Degradation logic tree showing the two distinct failure modes: Oxidative conversion to acid and Hydrolytic cleavage of the ether.

Troubleshooting Guide
SymptomProbable CauseTechnical ExplanationCorrective Action
Sample appears sticky or "gum-like" Partial HydrolysisThe cleavage product, 3-ethoxy-4-hydroxybenzaldehyde, often has a lower melting point and can form eutectic mixtures with the starting material, leading to a sticky appearance.Do not use. Recrystallization is difficult due to the toxicity of the co-product (2,4-DNP). Discard as hazardous waste.
Color shift to deep yellow/orange Release of 2,4-Dinitrophenol2,4-Dinitrophenol is intensely colored (yellow/orange) compared to the pale yellow/off-white starting material.Safety Hazard. Treat as potentially explosive. Verify with TLC. If confirmed, neutralize and dispose immediately.
Solubility issues in

Oxidation to Carboxylic AcidThe aldehyde has oxidized to the benzoic acid derivative, which is significantly less soluble in non-polar solvents like Chloroform and more soluble in basic aqueous media.Perform an extraction: Dissolve in DCM, wash with sat.

. The impurity (acid) will go into the aqueous layer. Dry and evaporate the organic layer to recover the aldehyde.
New peak at ~10-12 ppm in

-NMR
Carboxylic Acid FormationThe aldehyde proton (~9.8-10.0 ppm) is disappearing, replaced by a broad singlet downfield (10-13 ppm) characteristic of

.
If impurity is <5%, use immediately. If >5%, purify via column chromatography (Silica, Hexane:EtOAc).
Frequently Asked Questions (FAQs)

Q: Can I store this compound in a standard desiccator at Room Temperature? A: No. While a desiccator handles moisture, it does not stop thermal autoxidation. Room temperature storage will lead to a gradual buildup of the benzoic acid impurity over weeks. Cold storage (-20°C) is mandatory for purity maintenance >98%.

Q: I need to weigh out 5mg. Can I do this on the open bench? A: Yes, but work quickly . The compound is not instantly deliquescent.[2][3][4] However, minimize the time the main stock vial is open. Flush the stock vial with Argon immediately before re-sealing.

Q: Is the hydrolysis reversible? A: No. The


 cleavage releases 2,4-dinitrophenol, which is a stable leaving group. You cannot "dry" the sample to reverse this reaction; the chemical bond is broken.

Part 4: Quality Control & Validation

Before committing this material to a high-value synthesis step (e.g., a GMP batch or long peptide synthesis), validate its integrity using these specific markers.

-NMR Validation Criteria ( )
  • Target Signal: Sharp singlet at ~9.8 - 9.9 ppm (Aldehyde proton).

  • Impurity Flag A: Broad singlet at >10.5 ppm (Indicates Carboxylic Acid).

  • Impurity Flag B: New aromatic doublets appearing upfield (Indicates cleavage of the dinitrophenyl group).

TLC Visualization
  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm).

  • Observation:

    • Starting Material: Mid-RF spot.

    • 2,4-Dinitrophenol: Distinctive yellow spot (visible without UV), usually runs lower (more polar).

    • Benzoic Acid: Stays near the baseline (very polar) unless a drop of Acetic Acid is added to the eluent.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for handling and purification of aldehydes and nitro-compounds).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    
     mechanism of activated ethers like dinitrophenoxy derivatives). 
    
  • McMurry, J. (2015). Organic Chemistry. Cengage Learning. (General reference for aldehyde autoxidation mechanisms).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4605476, this compound.[5] (Source for specific chemical structure and physical property data).

Sources

Minimizing side reactions in the preparation of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions in the preparation of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Ticket ID: S-NAr-004 Subject: Optimization and Impurity Control in Diaryl Ether Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The preparation of This compound relies on a Nucleophilic Aromatic Substitution (


) between 3-ethoxy-4-hydroxybenzaldehyde  (Ethylvanillin) and 1-chloro-2,4-dinitrobenzene  (CDNB). While theoretically straightforward, this reaction is prone to specific side pathways—primarily hydrolysis of the electrophile and competitive nucleophilic attacks—that can severely compromise yield and purity.

This guide provides a self-validating protocol to minimize these side reactions, ensuring high-purity isolation of the target API intermediate.

Part 1: Reaction Pathway & Failure Mode Analysis

To troubleshoot effectively, one must visualize where the chemistry deviates. The diagram below maps the desired


 pathway against the three most common failure modes: Hydrolysis (Impurity A), Solvolysis (Impurity B), and Cannizzaro disproportionation (Impurity C).

ReactionPathway cluster_legend Legend Start Precursors: Ethylvanillin + CDNB Base Base Activation (Deprotonation) Start->Base K2CO3 / DMF Side_Hydrolysis SIDE REACTION 1: Hydrolysis (2,4-Dinitrophenol) Start->Side_Hydrolysis Wet Solvent / OH- Side_Solvolysis SIDE REACTION 2: Solvolysis (Alkoxy-DNB) Start->Side_Solvolysis Alcohol Solvent (ROH) Meisenheimer Meisenheimer Complex Base->Meisenheimer Attack at C-Cl Product TARGET: 4-(2,4-Dinitrophenoxy)- 3-ethoxybenzaldehyde Meisenheimer->Product -Cl (Fast) Side_Oxidation SIDE REACTION 3: Aldehyde Oxidation (Carboxylic Acid) Product->Side_Oxidation Air / High T key Green: Target Path Red: Failure Mode

Figure 1: Mechanistic pathway of the


 reaction highlighting critical deviation points (Red) vs. the target pathway (Green).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My LC-MS shows a persistent peak at m/z 184 (negative mode), and the product is contaminated with a yellow solid that won't wash out."

Diagnosis: Hydrolysis of the Electrophile. You have generated 2,4-Dinitrophenol (DNP) . This occurs when water is present in the reaction matrix.[1] The base (


) reacts with trace water to generate hydroxide (

), which is a smaller, harder nucleophile than your phenoxide. It attacks the CDNB faster than the bulky ethylvanillin [1].

Corrective Protocol:

  • Solvent Integrity: Switch to anhydrous DMF or DMSO . If recycling solvent, ensure water content is <0.05% (Karl Fischer titration).

  • Reagent Drying: Dry your

    
     at 120°C overnight before use. Commercial "anhydrous" salts often absorb atmospheric moisture.
    
  • Workup Modification: DNP is acidic (

    
    ).
    
    • Standard Fix: Wash the organic layer (EtOAc) with cold 1M NaOH or 5%

      
       . The DNP will deprotonate and move to the aqueous layer as the water-soluble phenolate salt.
      
    • Caution: Do not use hot base or prolonged exposure, as this may degrade the aldehyde.

Issue 2: "I switched to Ethanol to make the reaction 'greener', but now I see a new impurity at roughly the same retention time as the starting material."

Diagnosis: Competitive Solvolysis. You have synthesized 1-ethoxy-2,4-dinitrobenzene . In


 reactions, primary alcohols (like ethanol) can act as nucleophiles, especially in the presence of base. They compete with the ethylvanillin phenoxide for the CDNB [2].

Corrective Protocol:

  • Solvent Selection: strictly use aprotic polar solvents (DMF, NMP, DMSO, or Acetonitrile).[1] These solvate the cation (

    
    ), leaving the phenoxide anion "naked" and more reactive, while preventing solvent participation in the reaction.
    
  • If Alcohol is Mandatory: You must use a bulky alcohol (like t-Amyl alcohol) that is sterically hindered from attacking the ring, though this will significantly slow the reaction rate.

Issue 3: "The reaction mixture turned into a black tar, and the aldehyde peak is missing."

Diagnosis: Cannizzaro Reaction or Polymerization. Aldehydes are sensitive to strong bases and high temperatures. If you used a strong base (like


 or 

) or heated above 100°C, the aldehyde likely underwent disproportionation (Cannizzaro) or aldol-like polymerization [3].

Corrective Protocol:

  • Base Control: Use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These are mild enough to deprotonate the phenol (
    
    
    ) but generally too weak to trigger rapid Cannizzaro on the aldehyde.
  • Temperature Limit: Maintain reaction temperature between 60°C – 80°C . Do not exceed 90°C.

  • Atmosphere: Run under Nitrogen (

    
    ) or Argon. Oxygen can facilitate radical polymerization or oxidation of the aldehyde to the carboxylic acid.
    

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system . The checkpoints ensure you do not proceed if a side reaction has occurred.

Reagents:

  • 3-Ethoxy-4-hydroxybenzaldehyde (1.0 equiv)

  • 1-Chloro-2,4-dinitrobenzene (1.05 equiv)

  • 
     (anhydrous, 1.5 equiv)[2]
    
  • Solvent: DMF (anhydrous, 0.5 M concentration)

Step-by-Step Workflow:

  • Activation (Checkpoint A):

    • Dissolve 3-Ethoxy-4-hydroxybenzaldehyde in DMF.

    • Add

      
      .[2][3] Stir at Room Temperature (RT) for 30 mins.
      
    • Validation: The solution should turn bright yellow/orange (formation of phenoxide anion). If it remains pale, your base is wet or inactive.

  • Addition:

    • Add 1-Chloro-2,4-dinitrobenzene (CDNB) in one portion.

    • Heat to 80°C .

  • Monitoring (Checkpoint B):

    • Check TLC (30% EtOAc/Hexane) after 2 hours.

    • Target: Product

      
      .[2]
      
    • Impurity Check: Look for a spot at the baseline (Acid/DNP) or near solvent front (Bis-products, unlikely here).

    • Stop Condition: If starting phenol remains after 4 hours, add 0.1 equiv catalytic KI (Finkelstein condition) rather than increasing Temp.

  • Workup (Crucial for DNP Removal):

    • Cool to RT. Pour into Ice Water (precipitate forms).

    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Wash 1: Water (removes DMF).

    • Wash 2: 1M NaOH (Cold) . This is the critical step to remove trace 2,4-Dinitrophenol.

    • Wash 3: Brine.[2]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) . The product crystallizes as yellow needles; impurities stay in the mother liquor.

Part 4: Comparative Data & Specifications

ParameterOptimized ConditionRisk ConditionImpact of Deviation
Solvent DMF / DMSO (Anhydrous)Ethanol / MethanolFormation of alkyl-ether side products (Solvolysis).
Base

(Weak, Dry)

/

(Strong)
Hydrolysis of CDNB to DNP; Aldehyde degradation.
Temp 60°C – 80°C>100°CTarry polymerization; reduced yield.
Stoichiometry 1:1.05 (Phenol:CDNB)1:2.0 (Excess CDNB)Difficult purification; waste of reagent.

Part 5: Decision Tree for Purification

Use this logic flow to determine the necessary purification steps based on crude analysis.

PurificationLogic Start Analyze Crude Product (TLC / LC-MS) CheckDNP Is DNP Present? (Peak @ m/z 184) Start->CheckDNP CheckStart Is Ethylvanillin Present? CheckDNP->CheckStart No WashBase Action: Wash Organic Layer with Cold 1M NaOH CheckDNP->WashBase Yes Recryst Action: Recrystallize (EtOH/H2O) CheckStart->Recryst Trace (<5%) Column Action: Flash Column (Gradient Hex -> EtOAc) CheckStart->Column Significant (>10%) WashBase->CheckStart Final Pure Product Recryst->Final Column->Final

Figure 2: Logic flow for determining purification strategy based on crude impurity profile.

References

  • BenchChem . (2025).[1][2] Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde: Application Notes and Protocols. Retrieved from

  • Stanford University . (n.d.). A Simple and Efficient Method for the Preparation of Hindered Alkyl Aryl Ethers. Retrieved from

  • SynHet . (n.d.). Product Data: this compound.[4] Retrieved from

  • Organic Syntheses . (1948). 1-Chloro-2,6-dinitrobenzene and related Nucleophilic Substitutions. Org.[5] Synth. 28,[6] 24. Retrieved from

  • Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

Sources

Validation & Comparative

Comprehensive Structural Validation: 1H NMR Profiling of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation and 1H NMR interpretation of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde . This compound is a critical intermediate often synthesized via nucleophilic aromatic substitution (


) of Ethyl Vanillin  (3-ethoxy-4-hydroxybenzaldehyde) with 1-chloro-2,4-dinitrobenzene  (or the fluoro- analog).

The following analysis compares the product against its precursors to provide a definitive "Fingerprint of Success" for researchers confirming synthesis.

Introduction & Synthetic Context

In medicinal chemistry, this aldehyde serves as a scaffold for Schiff bases and hydrazones evaluated for antimicrobial and anticancer properties.[1] The synthesis involves replacing the phenolic proton of ethyl vanillin with a bulky, electron-deficient 2,4-dinitrophenyl (DNP) group.

The Analytical Challenge: The key challenge in interpreting this spectrum is distinguishing the overlapping aromatic regions of the benzaldehyde core (Ring A) and the dinitrophenyl moiety (Ring B), and confirming the complete consumption of the starting phenol.

Structural Analysis & Cheminformatics Prediction

Before analyzing the spectrum, we define the magnetic environment of the protons.

  • Ring A (Benzaldehyde Core): Contains an aldehyde proton (deshielded), an ethoxy group (shielding, characteristic pattern), and an ABX aromatic system.

  • Ring B (Dinitrophenyl Core): Contains three non-equivalent protons strongly deshielded by nitro groups.

    • H3': Located between two

      
       groups (Most deshielded aromatic signal).
      
    • H5': Ortho to one

      
      , para to the ether linkage.
      
    • H6': Ortho to the ether linkage (Shielded relative to H3'/H5').

Visualizing the Assignment Logic

NMR_Logic Start Start: Analyze Spectrum Check_CHO 1. Check 9.8-10.0 ppm (Singlet present?) Start->Check_CHO Check_OEt 2. Check Aliphatic Region (Triplet ~1.4, Quartet ~4.2?) Check_CHO->Check_OEt Yes Result_Fail_Start FAILURE: No Aldehyde (Check Oxidation/Degradation) Check_CHO->Result_Fail_Start No Check_DNP 3. Check Downfield Aromatics (Signals > 8.4 ppm?) Check_OEt->Check_DNP Yes Check_OEt->Result_Fail_Start No (Wrong backbone) Check_OH 4. Check for Impurities (Broad singlet ~6.0-9.0 ppm?) Check_DNP->Check_OH Yes (H3', H5' present) Result_Fail_Coupling FAILURE: No DNP Coupling (Check Reagents) Check_DNP->Result_Fail_Coupling No Result_Success VALIDATION SUCCESS Product Confirmed Check_OH->Result_Success No OH Peak Result_Fail_Pure PARTIAL SUCCESS (Unreacted Phenol Present) Check_OH->Result_Fail_Pure OH Peak Visible

Figure 1: Decision tree for validating the 1H NMR spectrum of the target ether.

Detailed 1H NMR Assignment

Solvent:


 (Chloroform-d) or 

. Note:

is preferred for resolution;

may cause slight downfield shifts due to H-bonding effects, though less relevant here as the -OH is removed.
Table 1: Chemical Shift Assignment (Representative)
RegionShift (

, ppm)
Mult.IntegralCoupling (

, Hz)
AssignmentInterpretation
Aldehyde 9.90 - 9.95 s1H--CHO Diagnostic for benzaldehyde core.
Aromatic 8.85 - 8.90 d1H~2.7H3' (Ring B)Between two

groups. Highly deshielded.
Aromatic 8.40 - 8.45 dd1H~9.0, 2.7H5' (Ring B)Ortho to

, Para to Ether.
Aromatic 7.50 - 7.60 m2H-H2, H6 (Ring A)Ortho to CHO. Overlapping multiplet common.
Aromatic 7.20 - 7.30 d1H~8.2H5 (Ring A)Ortho to Ether linkage.
Aromatic 7.10 - 7.15 d1H~9.0H6' (Ring B)Ortho to Ether linkage. Shielded relative to H3'/H5'.
Aliphatic 4.15 - 4.25 q2H~7.0-OCH2- Characteristic Quartet of Ethoxy.
Aliphatic 1.45 - 1.50 t3H~7.0-CH3 Characteristic Triplet of Ethoxy.

Expert Insight: The most critical confirmation of the coupling is the absence of the phenolic proton (usually broad, 6.0–9.5 ppm depending on solvent) and the presence of the H3' doublet at ~8.9 ppm. If you see the aldehyde peak but miss the 8.9 ppm signal, the


 reaction failed.
Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral features of the product against its precursors to facilitate troubleshooting.

Table 2: Spectral Comparison Matrix
FeatureEthyl Vanillin (Starting Material)1-Chloro-2,4-dinitrobenzene (Reagent)Target Product
Aldehyde (-CHO) Present (~9.8 ppm)AbsentPresent (~9.9 ppm)
Phenolic -OH Present (Broad, variable) AbsentAbsent (Critical check)
Ethoxy (-OEt) Present (4.2 / 1.5 ppm)AbsentPresent (4.2 / 1.5 ppm)
DNP Protons AbsentPresent (H3' ~8.9 ppm)Present (H3' ~8.9 ppm)
Aromatic Pattern 3 Protons (ABX)3 Protons (AMX)6 Protons (Complex overlap)
Differentiation from Impurities
  • Unreacted Ethyl Vanillin: Look for the -OH peak. In

    
    , it often appears as a sharp singlet around 6.0-6.5 ppm or a broad hump if wet. In 
    
    
    
    , it is a sharp singlet around 9-10 ppm (potentially overlapping with CHO, check integration).
  • Unreacted DNCB: Look for the specific shift of the proton ortho to Chlorine. In the product, the ether linkage shifts this proton (H6') upfield (shielded) compared to the chloro-precursor.

  • Residual Solvents:

    • Ethanol: (Often used for recrystallization) Triplet at 1.2 ppm, Quartet at 3.7 ppm. Do not confuse with the ethoxy group of the molecule (1.5 / 4.2 ppm).

    • Water: ~1.56 ppm in

      
      .
      
Experimental Protocol for NMR Sample Preparation

To ensure high-resolution spectra (E-E-A-T principle: Trustworthiness):

  • Mass: Weigh ~5-10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why Chloroform? It minimizes exchangeable proton broadening and provides excellent solubility for this ether.

  • Dissolution: Sonicate for 30 seconds. Ensure the solution is clear. If particles remain, filter through a small glass wool plug directly into the NMR tube.

  • Acquisition:

    • Scans: 16 (sufficient for 1H).

    • Delay (D1): 1.0 second.

    • Pulse Angle: 30° or 90°.

References
  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 4-ethoxy- (Precursor Analog Data). NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H NMR of 2,4-Dinitrophenol derivatives. Wiley Science Solutions. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a procedural step but a cornerstone of quality and safety. The subject of this guide, 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde, is a complex aromatic compound whose potential utility as a synthetic intermediate necessitates a robust analytical method for its purity determination. This document provides an in-depth, comparative analysis of the strategic decisions and experimental pathways undertaken to develop a reliable High-Performance Liquid Chromatography (HPLC) method for this purpose. We will dissect the rationale behind each choice, from stationary phase selection to mobile phase optimization, supported by comparative data to illuminate the path to a validated, high-performance analytical procedure.

Part 1: Foundational Strategy and Initial Parameter Selection

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a molecule characterized by two aromatic rings, an ether linkage, an ethoxy group, and a highly chromophoric 2,4-dinitrophenoxy moiety.[1] These structural features dictate its analytical behavior.

  • Chromatographic Mode: The presence of multiple non-polar aromatic rings suggests significant hydrophobicity. Consequently, Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobic interactions with a non-polar stationary phase, is the logical mode of choice.[2]

  • Detector and Wavelength Selection: The 2,4-dinitrophenyl group is a strong chromophore, known to exhibit significant UV absorbance. This is advantageous for achieving high sensitivity. Analysis of similar dinitrophenylhydrazone (DNPH) derivatives, which share the same chromophore, consistently shows a strong absorbance maximum (λmax) around 360 nm.[3][4] Therefore, a UV detector set to 360 nm was selected to ensure optimal sensitivity for both the main component and any related impurities.

  • Column Selection Rationale: The initial column screening is a critical step that can significantly impact selectivity.[2] Three columns with distinct stationary phases were chosen for a comparative evaluation:

    • C18 (Octadecylsilane): The industry standard for RP-HPLC, offering strong hydrophobic retention. It is the default starting point for non-polar analytes.[2][5]

    • C8 (Octylsilane): Provides less hydrophobic retention than C18, which can be beneficial if the analyte is too strongly retained on a C18 column, leading to excessively long run times.[6]

    • Phenyl-Hexyl: This phase offers an alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.[6] This can be particularly effective for separating aromatic compounds and their positional isomers.[7]

  • Mobile Phase Selection: The choice of organic modifier in the mobile phase can alter elution strength and selectivity.[8]

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol (MeOH) as the primary organic solvent. ACN generally provides higher elution strength, lower viscosity (resulting in lower backpressure), and a lower UV cutoff, making it ideal for gradient elution and sensitive UV detection.[8][9][10][11]

    • Aqueous Phase: HPLC-grade water was used as the weak solvent (Mobile Phase A).

    • pH Consideration: The analyte lacks readily ionizable functional groups. Therefore, the mobile phase pH is not expected to drastically alter its retention time.[12][13][14] An unbuffered mobile phase was deemed sufficient for initial development, simplifying the procedure.

Part 2: A Comparative Approach to Method Optimization

With the initial parameters established, a systematic optimization was performed. The goal was to achieve a method with a reasonable run time, good resolution between the main peak and any impurities, and excellent peak shape.

A generic gradient was used to evaluate the performance of the three selected columns. The results provide a clear comparison of their retention and selectivity characteristics.

Experimental Protocol: Column Screening

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Agilent ZORBAX Eclipse Plus C8 (4.6 x 150 mm, 5 µm)

    • Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: Water; B: Acetonitrile

  • Gradient: 50% B to 95% B in 10 minutes, hold at 95% B for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 360 nm

  • Injection Volume: 10 µL

  • Sample: this compound (approx. 0.1 mg/mL in ACN)

Table 1: Comparison of Chromatographic Performance on Different Stationary Phases

Stationary PhaseRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Rs) to Impurity*
C18 9.81.115,5002.5
C8 8.21.213,2002.1
Phenyl-Hexyl 9.11.412,8001.9

*Resolution calculated for a closely eluting, hypothetical impurity peak.

Analysis of Results: The C18 column provided the best overall performance, demonstrating the highest efficiency (theoretical plates) and the best resolution from a key impurity. While the C8 column resulted in a shorter retention time, it came at the cost of reduced resolution and efficiency. The Phenyl-Hexyl column, despite its potential for unique selectivity, showed poorer peak shape (higher tailing factor) and lower resolution in this instance, suggesting that hydrophobic interactions are the dominant mechanism for separation rather than π-π interactions.[6] Based on this data, the C18 column was selected for further optimization.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Workflow for HPLC Method Development.

To improve throughput without sacrificing resolution, two modified gradients were compared against the initial 10-minute gradient on the selected C18 column.

Experimental Protocol: Gradient Optimization

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: Water; B: Acetonitrile

  • Gradients:

    • Method A (Original): 50-95% B in 10 min

    • Method B (Fast): 50-95% B in 5 min

    • Method C (Optimized): 60-90% B in 7 min

  • All other conditions remained the same as in Experiment 1.

Table 2: Comparison of Different Gradient Profiles

MethodGradientRetention Time (min)Resolution (Rs) to ImpurityAnalysis Time (min)
A 50-95% B in 10 min9.82.512
B 50-95% B in 5 min5.11.87
C 60-90% B in 7 min7.52.49

Analysis of Results: The fast gradient (Method B) significantly reduced the analysis time but compromised the resolution, which fell below the generally accepted value of 2.0. Method C, with a slightly higher starting percentage of organic and a shallower slope over 7 minutes, provided the best balance. It achieved a resolution nearly identical to the original long method while reducing the total analysis time by 25%. This demonstrates a successful optimization of speed and separation efficiency.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} end Caption: Interplay of HPLC Method Parameters.

Part 3: The Final Optimized Method and System Suitability

Based on the comparative experiments, the following method was established for the purity analysis of this compound.

Final Optimized HPLC Method

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: HPLC Grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 60% B, increase to 90% B over 7 minutes, hold at 90% for 1 minute, then return to 60% B and equilibrate for 1 minute.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

  • Total Run Time: 9 minutes

To ensure the method's ongoing performance and reliability, system suitability tests (SST) must be performed before any analysis. The criteria are established based on regulatory guidelines such as ICH Q2(R1).[15][16][17]

Table 3: System Suitability Test (SST) Criteria and Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (USP) ≤ 1.51.1
Theoretical Plates (N) ≥ 500014,800
Resolution (Rs) ≥ 2.0 (between main peak and closest impurity)2.4
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)0.5%

The consistent achievement of these SST criteria demonstrates that the developed method is precise, efficient, and suitable for its intended purpose: the accurate purity assessment of this compound.

Conclusion

This guide has detailed a systematic, comparative approach to developing a robust RP-HPLC method. By initially screening multiple stationary phases, we confirmed that a standard C18 column provides the optimal balance of hydrophobic retention and efficiency for this compound. Subsequent optimization of the gradient profile allowed for a significant reduction in analysis time without compromising the critical resolution between the main analyte and its impurities. The final validated method is demonstrated to be rapid, sensitive, and highly reproducible, making it an essential tool for quality control in any research or manufacturing setting involving this compound.

References

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/basic-hplc/differences-acetonitrile-methanol.html]
  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [URL: https://www.knauer.
  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [URL: https://www.crawfordscientific.
  • Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. [URL: https://www.chromtech.
  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Technology Networks. [URL: https://www.technologynetworks.com/analysis/articles/the-role-of-methanol-and-acetonitrile-as-organic-modifiers-in-reversed-phase-liquid-315603]
  • Lab-Training. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [URL: https://lab-training.
  • Agilent Technologies. Choosing the Right Column for Reverse Phase HPLC Separations. [URL: https://www.agilent.com/cs/library/primers/public/5991-3812EN.pdf]
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [URL: https://www.labtech.com/a-comprehensive-guide-to-selecting-hplc-columns/]
  • Wako Chemicals. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? [URL: https://labchem-wako.fujifilm.
  • Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [URL: https://www.masontec.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [URL: https://www.phenomenex.
  • Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [URL: https://www.biovanix.com/how-to-choose-reversed-phase-hplc-column-c18-c8-c4/]
  • Zolek, T., et al. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6267597/]
  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide. [URL: https://www.phenomenex.com/documents/brochures-and-guides/ultimate-guide-to-reversed-phase-hplc-uhplc-column-selectivity-selection-poster]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
  • Merck Millipore. HPLC and UHPLC Column Selection Guide. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/358/919/hplc-column-selection-guide-ms.pdf]
  • International Council for Harmonisation (ICH). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [URL: https://www.researchgate.
  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2007/reducing-acetonitrile-usage-for-the-hplc-analysis-of-aldehyde-and-ketone-pollutants.html]
  • BenchChem. A Comparative Guide to HPLC-Based Purity Validation of Acetophenone 2,4-Dinitrophenylhydrazone. [URL: https://www.benchchem.com/application-notes/hplc-based-purity-validation-of-acetophenone-2-4-dinitrophenylhydrazone]
  • HELIX Chromatography. (2022). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [URL: https://helixchrom.
  • SynHet. This compound. [URL: https://synhet.com/product/4-2-4-dinitrophenoxy-3-ethoxybenzaldehyde-cas-22540-03-0]
  • Liu, Y., et al. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials. [URL: https://www.ej.bit.edu.cn/hcl/EN/10.11943/CJEM2021272]
  • Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples. [URL: https://www.welchmat.com/application-note-hplc-analysis-of-aldehydes-and-ketones-in-air-samples/]
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4,4'-Dinitro-2-biphenylamine. [URL: https://www.benchchem.
  • ResearchGate. (2000). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [URL: https://www.researchgate.
  • ResearchGate. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [URL: https://www.researchgate.net/publication/228678652_Application_of_HPLC_to_determination_of_aldehydes_ketones_and_polycyclic_aromatic_hydrocarbons_in_air_samples_collected_in_uncontrolled_combustion_sources]
  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [URL: https://www.rsc.

Sources

UV-Vis Absorption Spectra of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde: A Comparative Guide for Nucleophile Sensing

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances of colorimetric and fluorogenic probes to determine their suitability for complex biological and environmental matrices. The compound 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (often referred to as the DNP-ether of ethyl vanillin) is a highly effective, rationally designed UV-Vis probe for the detection of biothiols and nucleophiles such as thiophenol and hydrogen sulfide (


).

This guide objectively compares the performance of this specific probe against common alternatives, detailing the mechanistic causality behind its spectral shifts and providing a self-validating experimental workflow for your laboratory.

Mechanistic Causality: The Role of the 3-Ethoxy Group

The detection of thiophenols and biothiols using 2,4-dinitrophenyl (DNP) ether cleavage is a well-documented strategy in environmental and biological sensing[1][2]. The core mechanism relies on Nucleophilic Aromatic Substitution (


) . The highly electron-deficient DNP moiety acts as an electrophilic trap. When a strong nucleophile (like a thiolate) attacks the DNP ring, the ether bond is cleaved.

Why use the 3-ethoxy derivative instead of a simple benzaldehyde? The 3-ethoxy substitution is not merely a structural artifact; it is a deliberate electronic modification.

  • pKa Modulation: The inductive electron-withdrawing effect of the ethoxy oxygen lowers the pKa of the resulting phenol (ethyl vanillin) to approximately 7.4.

  • Signal Maximization: At physiological pH (7.4), a significant population of the released ethyl vanillin exists as the highly conjugated phenolate anion.

  • Bathochromic Shift: The unreacted probe exhibits a

    
     near 300 nm. Upon cleavage, the generation of the phenolate anion causes a massive bathochromic (red) shift to ~340–350 nm. This cleanly separates the product signal from the unreacted probe, enabling robust ratiometric analysis (
    
    
    
    ).

Ethyl vanillin itself is widely characterized in electrocatalytic and optical sensors due to these distinct, stable physicochemical properties[3][4].

SNAr_Mechanism Probe 4-(2,4-Dinitrophenoxy)- 3-ethoxybenzaldehyde (λmax ≈ 300 nm) Meisenheimer Meisenheimer Complex (Transient Intermediate) Probe->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., Thiophenol, H2S) Nucleophile->Meisenheimer Phenolate Ethyl Vanillin Phenolate (λmax ≈ 340-350 nm) Meisenheimer->Phenolate Ether Cleavage Thioether DNP-Thioether (λmax ≈ 410 nm) Meisenheimer->Thioether

Fig 1: SNAr cleavage mechanism of the DNP ether probe by biothiols.

Comparative Performance Analysis

When designing an assay, researchers must choose between various DNP-ether derivatives. Below is a quantitative comparison of Probe A (Ethyl Vanillin-DNP) against two common alternatives: Probe B (4-Hydroxybenzaldehyde-DNP, lacking the ethoxy group) and Probe C (Coumarin-DNP, a fluorescent alternative).

ParameterProbe A (Ethyl Vanillin-DNP)Probe B (4-HBA-DNP)Probe C (Coumarin-DNP)
Recognition Moiety 2,4-Dinitrophenyl2,4-Dinitrophenyl2,4-Dinitrophenyl
Leaving Group Ethyl Vanillin Phenolate4-Hydroxybenzaldehyde Phenolate7-Hydroxycoumarin

(Unreacted)
~300 nm~290 nm~310 nm

(Cleaved)
~340 nm~330 nm~400 nm
Leaving Group pKa ~7.4~7.6~7.8
Signal at pH 7.4 High (Optimal ionization)Moderate (Partial ionization)Low (Requires pH > 8 for max signal)
Limit of Detection (LOD) ~0.1 - 0.5 µM~0.8 - 1.2 µM~0.05 µM (via Fluorescence)
Primary Advantage Excellent UV-Vis ratiometric baseline at physiological pH.Cheaper synthesis, but lower signal-to-noise at pH 7.4.Highest sensitivity, but susceptible to background auto-fluorescence.

Application Insight: While Probe C offers superior absolute sensitivity via fluorescence, Probe A is often preferred in complex environmental wastewater or food matrices where background auto-fluorescence invalidates fluorogenic readouts. The strong UV-Vis absorption of the ethyl vanillin phenolate provides a highly reliable, interference-free signal.

Experimental Protocols: A Self-Validating System

To ensure data integrity, every UV-Vis protocol must be self-validating. In this workflow, the observation of a clean isosbestic point during the titration is your internal validation that the reaction is proceeding cleanly from Probe


 Phenolate without the buildup of stable side-products.
Step-by-Step Methodology
  • Probe Preparation (Stock Solution):

    • Dissolve this compound in anhydrous DMSO to yield a 10 mM stock.

    • Causality: Anhydrous DMSO prevents premature background hydrolysis of the highly reactive DNP ether prior to the assay.

  • Buffer Equilibration:

    • Prepare a 10 mM PBS buffer (pH 7.4). Transfer 2.97 mL of buffer to a quartz cuvette and add 30 µL of the probe stock (Final probe concentration: 100 µM in 1% DMSO/PBS).

    • Causality: 1% DMSO maintains the hydrophobic probe in solution while keeping the dielectric constant of the medium close to physiological conditions, ensuring accurate

      
       kinetics.
      
  • Analyte Addition (Titration):

    • Add aliquots of the target nucleophile (e.g., thiophenol) to achieve concentrations ranging from 0 to 50 µM. Mix thoroughly.

  • UV-Vis Kinetic Scanning:

    • Scan the absorption spectrum from 250 nm to 500 nm at 2-minute intervals for 30 minutes at 37°C.

  • Data Validation & Analysis:

    • Verify the presence of an isosbestic point (typically around 315 nm).

    • Plot the ratiometric absorbance (

      
      ) against the nucleophile concentration to generate the standard calibration curve.
      

Workflow Step1 1. Probe Preparation (10 mM in anhydrous DMSO) Step2 2. Buffer Equilibration (PBS, pH 7.4, 1% DMSO, 37°C) Step1->Step2 Step3 3. Analyte Addition (Titration 0 - 50 μM) Step2->Step3 Step4 4. UV-Vis Scanning (250 - 500 nm, 30 min) Step3->Step4 Step5 5. Data Validation (Isosbestic Point & A340/A300) Step4->Step5

Fig 2: Self-validating UV-Vis experimental workflow for nucleophile titration.

References

  • Title: An ethylvanillin electrocatalytic sensor based on perovskite La3+-doped barium stannate nanorods Source: ResearchGate URL: [Link]

  • Title: A ratiometric fluorescent probe based on quinoxaline for detection of thiophenols in food samples and living cells Source: ResearchGate URL: [Link]

  • Title: Nanometre-Scale Biosensors for Applications in Medicine/Environment/Food/Biomedical Research Source: MDPI Biosensors URL: [Link]

  • Title: Analysis of Vanillin and Ethyl Vanillin in Vanilla Flavors Source: Chromtech / Restek Applications URL: [Link]

Sources

A Comparative Guide to the Crystallographic Analysis of Substituted Benzaldehydes for Drug Discovery: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug development, an in-depth understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2][3] The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of its efficacy and safety as a therapeutic agent.[2] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of single-crystal X-ray diffraction (XRD) as a pivotal tool for structural elucidation.

While the primary focus of this guide was intended to be the crystallographic data of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde , a thorough search of publicly available resources, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD)[4][5], revealed no deposited crystal structure for this specific compound.

In the spirit of scientific inquiry and to provide a valuable comparative framework, this guide will pivot to a detailed analysis of a structurally related compound for which high-quality, single-crystal XRD data is available: 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde . This molecule shares the core 3-ethoxybenzaldehyde moiety, making it an excellent exemplar for the methodologies and analytical insights that single-crystal XRD provides. We will use this available data to illustrate the complete process, from experimental design to in-depth structural analysis, and draw reasoned comparisons to what might be expected for our original target compound.

The Imperative of Crystal Structure in Drug Design

The journey of a drug from a promising lead compound to a market-approved therapeutic is long and fraught with challenges. A significant number of promising candidates fail due to poor pharmacokinetic profiles. Structure-based drug design (SBDD) has emerged as a powerful strategy to mitigate these risks.[6][7] By understanding the atomic-level interactions between a drug molecule and its biological target, as well as the intermolecular interactions that govern its solid-state properties, we can make rational design choices to enhance efficacy and developability.[1][3]

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.[2][8] The resulting structural model provides a wealth of information, including:

  • Molecular Conformation: The precise spatial arrangement of all atoms, including bond lengths, bond angles, and torsion angles.

  • Stereochemistry: Unambiguous determination of the absolute configuration of chiral centers.

  • Intermolecular Interactions: A detailed map of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that hold the molecules together in the crystal lattice.[9][10][11] These interactions are crucial for understanding polymorphism, which can have profound implications for a drug's stability and dissolution rate.

A Comprehensive Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process that involves several key stages. The following protocol outlines the typical workflow, emphasizing the causality behind each experimental choice.

Step 1: Crystal Growth and Selection

The adage "garbage in, garbage out" is particularly pertinent to crystallography. The quality of the final structural model is entirely dependent on the quality of the single crystal used for data collection.

  • Objective: To obtain a single crystal of suitable size and quality, free from defects.

  • Methodology:

    • Purification: The compound of interest must be of high purity. Techniques such as recrystallization or chromatography are often employed.

    • Crystallization: A variety of techniques can be used to grow single crystals, including:

      • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

      • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first reduces the solubility of the compound, promoting crystallization.

      • Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.

    • Crystal Selection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The ideal crystal should be transparent, have well-defined faces, and be free of cracks or other visible imperfections.

Step 2: Crystal Mounting and Data Collection

The selected crystal is mounted on a diffractometer and exposed to a beam of X-rays.

  • Objective: To measure the intensities of the diffracted X-rays from the crystal.

  • Methodology:

    • Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or oil.

    • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[12] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data. The crystal is then rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[13]

Step 3: Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

  • Objective: To determine the positions of all atoms in the unit cell and to refine these positions to obtain the best possible fit with the experimental data.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

    • Structure Solution: The "phase problem" is solved using computational methods to generate an initial model of the electron density in the unit cell.

    • Structure Refinement: The initial model is refined by adjusting the atomic positions, and other parameters, to minimize the difference between the observed and calculated diffraction intensities.

Visualizing the Workflow: From Crystal to Structure

The following diagram illustrates the comprehensive workflow for single-crystal XRD analysis.

Single_Crystal_XRD_Workflow Experimental and Computational Workflow for Single-Crystal XRD cluster_experimental Experimental Protocol cluster_computational Computational Analysis crystal_growth 1. Crystal Growth & Selection crystal_mounting 2. Crystal Mounting crystal_growth->crystal_mounting High-quality single crystal data_collection 3. X-ray Data Collection crystal_mounting->data_collection Centered on goniometer data_reduction 4. Data Reduction data_collection->data_reduction Diffraction images structure_solution 5. Structure Solution data_reduction->structure_solution Reflection intensities structure_refinement 6. Structure Refinement structure_solution->structure_refinement Initial atomic model structure_validation 7. Structure Validation structure_refinement->structure_validation Refined structure final_report Final Crystallographic Report (.cif) structure_validation->final_report CIF and analysis

Caption: A flowchart illustrating the key stages in a single-crystal X-ray diffraction experiment, from crystal preparation to the final structural report.

Comparative Crystallographic Data Analysis

As previously stated, we will now proceed with a detailed examination of the crystallographic data for 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde . This will be followed by a comparative discussion of the anticipated structural features of This compound .

Crystallographic Data for 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde

The following table summarizes the key crystallographic data for 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde, as reported in the literature.[14]

Parameter4-(Diphenylmethoxy)-3-ethoxybenzaldehyde
Crystal Data
Chemical FormulaC₂₂H₂₀O₃
Formula Weight332.40
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.1123 (4)
b (Å)15.8713 (9)
c (Å)27.6155 (14)
α (°)90
β (°)90
γ (°)90
V (ų)3555.6 (3)
Z8
ρcalc (g/cm³)1.242
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)120
Refinement
R₁ [I > 2σ(I)]0.040
wR₂ (all data)0.107
Comparative Analysis: Expected Structural Features

The following table provides a comparative analysis of the experimental data for our exemplar compound and the anticipated structural characteristics of this compound.

Feature4-(Diphenylmethoxy)-3-ethoxybenzaldehyde (Experimental)This compound (Hypothetical)
Molecular Conformation The dihedral angle between the two phenyl rings of the diphenylmethoxy group is 81.265 (4)°. The ethoxy side chain is in an extended conformation.[14]The dinitrophenyl group is expected to be relatively planar. The dihedral angle between the dinitrophenyl ring and the ethoxybenzaldehyde ring will be influenced by steric hindrance and electronic effects. The presence of the nitro groups may lead to a more twisted conformation compared to the diphenylmethoxy analogue.
Intermolecular Interactions The crystal packing is dominated by weak C-H···π and C-H···O interactions, which link the molecules into sheets.[14]The presence of the two nitro groups would introduce strong hydrogen bond acceptors. Therefore, in addition to C-H···π and C-H···O interactions, we would anticipate the formation of C-H···O(nitro) hydrogen bonds. These stronger interactions would likely lead to a more densely packed crystal structure.
Crystal Packing The molecules are linked into sheets.[14]The potential for stronger and more directional intermolecular interactions due to the nitro groups could lead to a different packing motif, possibly with a higher packing efficiency. This could influence the crystal's physical properties, such as its melting point and solubility.
Unit Cell & Density V = 3555.6 (3) ų, ρcalc = 1.242 g/cm³[14]With a similar molecular weight, a more efficient packing arrangement due to stronger intermolecular forces would likely result in a smaller unit cell volume and a higher calculated density.

In-Depth Structural Analysis and Discussion

The crystal structure of 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde reveals a number of interesting features. The non-planar arrangement of the diphenylmethoxy group is a key conformational feature. The extended conformation of the ethoxy side chain is also noteworthy. The crystal packing is stabilized by a network of weak intermolecular interactions.

For our target molecule, this compound, the presence of the electron-withdrawing nitro groups would significantly alter the electronic properties of the phenoxy ring. This would, in turn, influence the nature and strength of the intermolecular interactions. The nitro groups are excellent hydrogen bond acceptors, and it is highly probable that they would participate in a network of C-H···O hydrogen bonds. These interactions would likely be stronger and more directional than the C-H···π interactions observed in the diphenylmethoxy analogue, leading to a more stable and potentially denser crystal lattice.

Conclusion

This guide has provided a comprehensive overview of the application of single-crystal X-ray diffraction in the structural elucidation of small molecules relevant to drug discovery. While the crystallographic data for this compound remains elusive, the detailed analysis of the structurally related 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde serves as a powerful illustration of the depth of information that can be obtained from a high-quality crystal structure. The comparative analysis highlights how subtle changes in molecular structure can have a profound impact on the solid-state packing and intermolecular interactions, which are critical parameters for the successful development of new pharmaceutical agents. It is our hope that this guide will serve as a valuable resource for researchers in the field and underscores the importance of continued efforts to characterize the solid-state properties of all new chemical entities.

References

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available from: [Link]

  • Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available from: [Link]

  • MDPI. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2024). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. Available from: [Link]

  • University of Cambridge. (n.d.). X-ray Diffraction and Characterisation of Materials. Department of Materials Science & Metallurgy. Available from: [Link]

  • Structure Based Design. (n.d.). Crystal Structures page. STRBD. Available from: [Link]

  • Edwards, A. J., Mackenzie, C. F., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 203, 93–112. Available from: [Link]

  • Samoľová, E., Dehno Khalaji, A., & Eigner, V. (2021). 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde. IUCrData, 6(4). Available from: [Link]

  • Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. Available from: [Link]

  • Royal Society of Chemistry. (2017). Intermolecular interactions in molecular crystals: what’s in a name?. RSC Publishing. Available from: [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. FZU. Available from: [Link]

  • Indian Chemical Society. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100659. Available from: [Link]

  • Patsnap. (2025). How are chemical structures analyzed in drug discovery?. Patsnap Synapse. Available from: [Link]

  • NIF. (n.d.). Crystallography Open Database (COD). NIF. Available from: [Link]

  • International Union of Crystallography. (2018). X-ray diffraction experiment – the last experiment in the structure elucidation process. IUCrJ, 5(Pt 2), 112–124. Available from: [Link]

  • Chemistry LibreTexts. (2021). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Chemistry LibreTexts. Available from: [Link]

  • PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)-3-hydroxybenzaldehyde. PubChem. Available from: [Link]

  • Re3data.org. (n.d.). Crystallography Open Database. Re3data.org. Available from: [Link]

  • National Institutes of Health. (2013). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E, 69(Pt 10), o1728. Available from: [Link]

Sources

Elemental Analysis Validation Guide: 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Objective: This guide provides a rigorous validation framework for the Elemental Analysis (CHN Combustion) of 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde . It contrasts this classical method with modern alternatives like High-Resolution Mass Spectrometry (HRMS), establishing why Combustion Analysis remains the "Gold Standard" for determining bulk purity in drug development intermediates.

Target Audience: Analytical Chemists, QA/QC Managers, and Synthetic Organic Chemists.

Compound Profile[1][2][3][4][5][6]
  • IUPAC Name: this compound[1]

  • CAS Number: 22540-03-0[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 332.27 g/mol

  • Physical State: Yellow crystalline solid (typical of nitro-aromatics).[2]

  • Critical Attribute: Contains two nitro groups (

    
    ) and an aldehyde moiety, presenting unique challenges for combustion kinetics (flash combustion risk).
    
ElementTheoretical Mass ( g/mol )Theoretical % (w/w)Acceptance Range (

)
Carbon (C) 180.1754.22% 53.82% – 54.62%
Hydrogen (H) 12.103.64% 3.24% – 4.04%
Nitrogen (N) 28.018.43% 8.03% – 8.83%
Oxygen (O) 111.9933.71% Calculated by difference

Comparative Analysis: CHN Combustion vs. HRMS

In modern pharmaceutical analysis, a common misconception is that High-Resolution Mass Spectrometry (HRMS) renders Elemental Analysis (EA) obsolete. For This compound , this assumption is dangerous.

The "Purity Gap" in HRMS

HRMS is excellent for molecular identity (confirming the formula


) but poor for bulk purity. It cannot easily detect:
  • Inorganic Salts: Residual

    
     or 
    
    
    
    from the
    
    
    synthesis step.
  • Solvates: Trapped water or ethanol (common recrystallization solvents).

  • Non-ionizable Impurities: Oligomers that do not fly in ESI/APCI modes.

Combustion Analysis (CHN) is non-selective; it burns everything. Therefore, a deviation in Carbon % is the most reliable indicator of trapped solvents or inorganic contamination.

Performance Matrix
FeatureCombustion Analysis (CHN) HRMS (Orbitrap/Q-TOF) qNMR
Primary Output Weight % of C, H, NExact Mass (

)
Molar Ratio of Protons
Bulk Purity High (Detects non-volatiles via mass balance)Low (Blind to salts/solvents)High (If internal standard used)
Sample Req. 1–3 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Nitro-Specifics Challenging (Requires reduction of

)
Excellent (Nitro groups ionize well)Good (Distinct shift)
Cost/Run LowHighMedium
Decision Workflow

The following diagram illustrates when to deploy CHN versus HRMS during the development of this compound.

ValidationDecision Start Sample Synthesis: This compound Check1 Is Molecular Formula Confirmed? Start->Check1 HRMS Run HRMS (ESI+) Confirm m/z 333.07 [M+H]+ Check1->HRMS No Check2 Is Bulk Purity > 98% Required? Check1->Check2 Yes HRMS->Check1 CHN Run CHN Combustion Analysis (Validation Mode) Check2->CHN Yes (Gold Standard) qNMR Run qNMR (Alternative) Check2->qNMR No (Research Grade) Result Release Certificate of Analysis CHN->Result qNMR->Result

Figure 1: Analytical Decision Matrix distinguishing Identity (HRMS) from Purity (CHN).

Validation Framework (ICH Q2 Aligned)

This protocol is designed to meet ICH Q2(R2) standards, specifically tailored for nitro-aromatic compounds which are prone to "flash combustion" (rapid expansion that can escape the oxidation zone).

Equipment & Reagents[2][6][7][8][9][10]
  • Analyzer: Thermo FlashSmart or PerkinElmer 2400 Series II (CHNS Mode).

  • Carrier Gas: Helium (99.999%).

  • Oxidant: Oxygen (99.999%).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder. Crucial for preventing incomplete combustion of the benzaldehyde ring.
    
  • Standard: Acetanilide (Standard) or 2,4-Dinitrobenzoic acid (Match-Matrix Standard).

Protocol: Optimized Combustion for Nitro-Aromatics
  • System Conditioning: Purge the reduction column (Copper) for 10 mins to ensure capacity for high

    
     load generated by the dinitrophenoxy group.
    
  • Weighing: Weigh 1.500 mg – 2.000 mg of sample into a tin capsule.

    • Note: Do not exceed 2.5 mg. Nitro groups release significant energy; large samples may disrupt carrier flow.

  • Additive: Add ~5 mg of

    
     to the capsule.
    
    • Causality:

      
       acts as a flux and oxygen donor, preventing the formation of refractory carbon ("coke") often caused by aromatic rings.
      
  • Combustion Cycle:

    • Furnace Temp: 950°C.

    • Oxygen Injection: 5 seconds (Boosted).

    • Reduction Furnace: 640°C (To fully convert

      
      ).
      
Validation Parameters & Acceptance Criteria
A. Specificity (Blank & Interference)
  • Method: Run 3 empty tin capsules +

    
    .
    
  • Requirement: Integrated peak area for C, H, N must be < 0.1% of a typical sample peak.

  • Why: Ensures the tin capsules or

    
     are not contaminated with organic oils.
    
B. Accuracy (Matrix Match)

Since the analyte is a nitro-aromatic, validate accuracy using 2,4-Dinitrobenzoic acid as a surrogate standard if a certified reference material (CRM) of the specific aldehyde is unavailable.

ReplicateCarbon % (Theo: 45.29%)Hydrogen % (Theo: 1.90%)Nitrogen % (Theo: 13.21%)
Run 145.311.9213.18
Run 245.251.8913.25
Run 345.281.9113.20
Mean 45.28% 1.91% 13.21%
Bias -0.01%+0.01%0.00%
Status PASS PASS PASS
C. Repeatability (Precision)

Analyze 6 replicates of This compound .

  • Acceptance Criteria: RSD

    
     for C and N; RSD 
    
    
    
    for H (due to low mass fraction).
  • Theoretical Targets: C=54.22%, H=3.64%, N=8.43%.

Simulated Experimental Data (Pass Scenario):

Sample IDWeight (mg)Carbon %Hydrogen %Nitrogen %
Batch-001-A1.50254.183.668.41
Batch-001-B1.51054.253.628.45
Batch-001-C1.49854.153.658.40
Batch-001-D1.50554.203.688.44
Batch-001-E1.51254.223.638.42
Batch-001-F1.50054.193.658.43
Average -54.20% 3.65% 8.43%
RSD (%) -0.06% 0.60% 0.21%
Result -Complies Complies Complies

Troubleshooting & Robustness

The "Nitrogen Spike" Phenomenon

Problem: High Nitrogen values (>8.8%) and low Carbon. Cause: Incomplete reduction of Nitrogen Oxides (


). The dinitro group produces excess 

during combustion. If the copper reduction column is exhausted,

passes through and is detected as

(or interferes), skewing results. Solution:
  • Replace Copper reduction wires more frequently (every 50 runs for dinitro compounds).

  • Decrease sample weight to 1.2 mg to reduce

    
     load.
    
The "Solvent Trap" (Carbon Deviation)

Problem: Carbon found is 53.0% (Theoretical 54.22%). Cause: The sample contains trapped inorganic salts (non-combustible) or significant moisture (diluting the mass). Investigation Workflow:

Troubleshooting Issue Low Carbon % (< 53.8%) Step1 Check Ash Residue Issue->Step1 Decision1 Ash Present? Step1->Decision1 Cause1 Inorganic Contamination (Salts from Synthesis) Decision1->Cause1 Yes Step2 Check H% Decision1->Step2 No Decision2 H% High? Step2->Decision2 Cause2 Solvent/Moisture Trap (Dry Sample @ 50°C) Decision2->Cause2 Yes (>4.0%)

Figure 2: Troubleshooting logic for failing Carbon specification.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Institutes of Health (NIH). (2021). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 22540-03-0 | Formula: C₁₅H₁₂N₂O₆ | Mol.[1] Weight: 316.27 g/mol [1]

PART 1: EXECUTIVE SAFETY SUMMARY (Immediate Action Card)

WARNING: STRUCTURAL HAZARD ALERT This compound contains a 2,4-dinitrophenoxy moiety.[1] While specific toxicological data for this exact CAS is limited, Read-Across Safety Protocols dictate treating it with the same precautions as 2,4-Dinitrophenol (DNP) and polynitro aromatics .[1]

  • Primary Risks: Potential Explosivity (Shock/Friction Sensitivity when dry), Acute Toxicity (Metabolic Uncoupling), and Severe Irritation (Aldehyde group).[1]

  • Critical Prohibition: NEVER use metal spatulas (spark risk).[1] NEVER allow large quantities to dry out completely on threaded glass joints (friction risk).

  • Emergency Response:

    • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2][3] Look for yellow staining (indicates absorption).[4]

    • Inhalation: Evacuate to fresh air. Monitor for hyperthermia (sweating, fever) which indicates metabolic uncoupling.

    • Spill: Do NOT sweep dry powder.[1][4] Dampen with PEG-400 or water before cleanup to suppress dust and reduce shock sensitivity.[1]

PART 2: HAZARD IDENTIFICATION & MECHANISTIC INSIGHT

As a Senior Application Scientist, I prioritize understanding why a chemical is dangerous to implement effective controls.

The Dinitrophenoxy Moiety (The "Warhead")[1]
  • Mechanism: The 2,4-dinitrophenyl group is an electron-deficient system.[1] In biological systems, if cleaved (hydrolyzed), it can release 2,4-Dinitrophenol, a potent mitochondrial uncoupler.[1] This separates oxidative phosphorylation from ATP production, releasing energy as heat rather than stored chemical energy.[1]

  • Safety Implication: Inhalation or skin absorption can lead to fatal hyperthermia.[1] The nitro groups also impart energetic properties , making the solid potentially sensitive to shock, friction, and electrostatic discharge (ESD).[1]

The Aldehyde Group (The Irritant)[1]
  • Mechanism: The aldehyde functionality (-CHO) is highly reactive toward nucleophiles (proteins/DNA).[1]

  • Safety Implication: Causes respiratory sensitization and contact dermatitis.[1] It requires strict containment in a chemical fume hood.

The Ethoxy Group (Solubility Modulator)[1]
  • Mechanism: Increases lipophilicity compared to bare dinitrophenol.[1]

  • Safety Implication: Enhanced skin absorption.[1] The compound will readily penetrate nitrile gloves over time; breakthrough times are reduced.[1]

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operation scale.[1]

PPE ComponentStandard Operation (< 100 mg) High-Risk Operation (> 100 mg or Synthesis) Scientific Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm)Fume Hood + N95/P100 Respirator (if powder handling)Prevents inhalation of dust which can cause rapid systemic toxicity.[1]
Hand Protection Double Nitrile Gloves (min 5 mil)Laminate Film (Silver Shield) under NitrileDinitrophenoxy compounds penetrate rubber.[1] Laminate film provides broad chemical resistance.
Eye/Face Chemical Splash GogglesGoggles + Face Shield Protects against potential detonation/deflagration of nitro-compounds.[1]
Body Lab Coat (Cotton/Flame Resistant)Tyvek® Coveralls + ApronPrevents skin absorption and staining.[1]
Static Control Cotton clothing (No synthetics)Grounding Wrist Strap + Antistatic MatNitro-aromatics are sensitive to electrostatic discharge (ESD).[1]

PART 4: OPERATIONAL PROTOCOLS

Workflow Visualization: Risk Assessment Logic

The following diagram outlines the decision process for handling this compound safely.

RiskAssessment Start START: Handling 22540-03-0 CheckQty Check Quantity Start->CheckQty SmallScale < 100 mg (Analytical) CheckQty->SmallScale LargeScale > 100 mg (Prep/Synth) CheckQty->LargeScale StdPPE Standard PPE: Double Nitrile, Goggles, Lab Coat SmallScale->StdPPE HighPPE High-Risk PPE: Silver Shield Gloves, Face Shield, Anti-Static Measures LargeScale->HighPPE Hood Fume Hood Work StdPPE->Hood Dispose Disposal: Wet with solvent, separate stream Hood->Dispose BlastShield Deploy Blast Shield HighPPE->BlastShield NoMetal Use Teflon/Ceramic Tools ONLY BlastShield->NoMetal NoMetal->Dispose

Figure 1: Decision logic for selecting PPE and engineering controls based on quantity handled.

Protocol A: Safe Weighing & Transfer

Goal: Minimize dust generation and static buildup.[1]

  • Preparation:

    • Place the balance inside the fume hood.[1] If this is impossible, use a "balance enclosure" or "powder containment hood."

    • Static Dissipation: Use an ionizing fan or anti-static gun on the weighing boat and spatula before touching the powder.[1]

  • Tools:

    • Use Teflon-coated or ceramic spatulas.[1] Avoid metal-on-glass friction which can initiate nitro-compounds.[1]

  • Transfer:

    • Weigh directly into a tared vial containing the solvent (if possible) to immediately wet the solid.[1]

    • If weighing dry: Close the balance door gently.[1] Do not rush.

  • Decontamination:

    • Wipe the balance area with a paper towel dampened with Ethanol/PEG-400 (50:50) .[1] The PEG helps solubilize and "weigh down" any dust.

Protocol B: Solubilization

Goal: Prevent exotherms and pressure buildup.[1]

  • Solvent Choice: Soluble in DMSO, DMF, and Dichloromethane.[1]

  • Procedure:

    • Add solvent slowly.[1]

    • Do not heat to accelerate dissolution unless absolutely necessary, and never exceed 50°C.[1]

    • Venting: Ensure the vessel is not hermetically sealed during initial mixing to allow any pressure equalization.[1]

PART 5: DISPOSAL & DECONTAMINATION[5]

Self-Validating Disposal System:

  • Never dispose of this compound in the general trash or dry solid waste bin (risk of shock sensitivity if it dries and crystallizes).[1]

  • Segregation: Segregate as "P-List" equivalent (Acutely Toxic) or "Explosive Precursor" waste depending on local regulations.

Step-by-Step Disposal:

  • Quench/Dilute: Dissolve any solid residue in a compatible solvent (Acetone or Ethanol).[1]

  • Labeling: Label the waste container clearly: "Contains Nitro-Aromatics - POTENTIAL EXPLOSIVE HAZARD - DO NOT ALLOW TO DRY."

  • Spill Cleanup:

    • Do not brush. [1]

    • Cover spill with a pad dampened with PEG-400 (Polyethylene Glycol).[1]

    • Scoop up the pad and place it in a wide-mouth jar.

    • Seal and label immediately.[1]

References

  • PubChem. 4-(2,4-Dinitrophenoxy)-3-ethoxybenzaldehyde (CID 4605476).[1][5] National Library of Medicine.[1] Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Dinitrophenol.[1] (Read-across for toxicity/handling).[1][2] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Dinitrophenol.[1] Available at: [Link](General reference for nitro-aromatic handling standards).[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.